1'-benzyl-[1,4'-bipiperidine]-3-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-17-7-4-10-19(14-17)16-8-11-18(12-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGZIJKFINXDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Significance of 1'-benzyl-[1,4'-bipiperidine]-3-ol in Drug Discovery
Executive Summary
1'-benzyl-[1,4'-bipiperidine]-3-ol represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural architecture combines a benzylpiperidine moiety (a validated pharmacophore for acetylcholinesterase inhibition and sigma receptor binding) with a secondary piperidine ring bearing a hydroxyl group (enhancing water solubility and hydrogen-bonding capacity).
This technical guide analyzes the molecule's utility as a lead compound and advanced intermediate in the development of neurotherapeutics (Alzheimer’s Disease, Schizophrenia) and immunomodulators (CCR2 antagonists).
Chemical Architecture and Druggability Profile
The molecule consists of two piperidine rings linked at the N1 and C4' positions. The "prime" ring (Ring B) is N-benzylated, while the secondary ring (Ring A) contains a hydroxyl group at the C3 position.
Structural Analysis[2][3]
-
Lipophilicity vs. Solubility: The benzyl group confers significant lipophilicity (increasing blood-brain barrier permeability), while the 3-hydroxyl group acts as a critical "solubility anchor," reducing logP to an optimal range (typically 2.5–3.5) for CNS penetration without excessive protein binding.
-
Stereochemistry: The C3 position is chiral. Pharmacological activity often differs significantly between the (R) and (S) enantiomers, necessitating asymmetric synthesis or chiral resolution during development.
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Significance |
| Molecular Weight | 274.4 g/mol | Ideal for CNS penetration (< 400 Da). |
| cLogP | 2.8 – 3.2 | High probability of BBB permeability. |
| TPSA | ~43 Ų | Well below the 90 Ų threshold for CNS drugs. |
| pKa (Basic N) | ~8.5 – 9.5 | Protonated at physiological pH; mimics cationic neurotransmitters. |
Primary Pharmacological Targets
The 1'-benzyl-[1,4'-bipiperidine]-3-ol scaffold exhibits polypharmacology , interacting with multiple targets essential for neurodegenerative and inflammatory diseases.
Acetylcholinesterase (AChE) Inhibition (Alzheimer's Disease)
This scaffold serves as a dual-binding inhibitor.
-
Mechanism: The N-benzylpiperidine moiety binds to the Peripheral Anionic Site (PAS) of AChE (similar to Donepezil). The second piperidine ring extends down the enzyme gorge, positioning the 3-hydroxyl group to interact with the Catalytic Anionic Site (CAS) or the acyl pocket via hydrogen bonding.
-
Therapeutic Value: Dual binding prevents acetylcholine hydrolysis and inhibits AChE-induced amyloid-beta aggregation.
Muscarinic Acetylcholine Receptors (mAChRs)
Bipiperidine derivatives are classic antagonists for M1/M2/M3 receptors.
-
Selectivity: The 3-hydroxyl group is often critical for subtype selectivity. For example, specific stereoisomers may favor M3 (bladder smooth muscle) or M1 (cognitive function) depending on the spatial orientation of the -OH group relative to the receptor's aspartate residue.
CCR2 Chemokine Receptor Antagonism
The bipiperidine core is a validated scaffold for CCR2 antagonists used in treating neuropathic pain and inflammation. The basic nitrogen acts as a cation to anchor the molecule within the receptor's transmembrane bundle.
Biological Pathway Visualization
The following diagram illustrates the dual-signaling modulation potential of this scaffold in a neuronal context.
Caption: Dual-mechanism action: AChE inhibition enhances cholinergic tone, while CCR2 antagonism reduces neuroinflammation.
Experimental Protocols: Synthesis & Validation
To utilize this molecule in drug discovery, high-purity synthesis is required. The following protocol uses a Reductive Amination strategy, which is the industry standard for constructing bipiperidine linkages.
Synthesis Workflow (Reductive Amination)
Reagents:
-
Amine: 3-Hydroxypiperidine (or chiral (R)/(S)-3-hydroxypiperidine).
-
Ketone: 1-Benzyl-4-piperidone.[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Catalyst: Acetic Acid (AcOH).
Step-by-Step Protocol:
-
Imine Formation:
-
In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 equiv) and 3-hydroxypiperidine (1.1 equiv) in DCE (0.1 M concentration).
-
Add Acetic Acid (1.5 equiv) to catalyze imine formation.
-
Stir at room temperature (RT) for 1–2 hours under nitrogen atmosphere. Note: Formation of the imine intermediate is often indicated by a slight color change.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (1.5–2.0 equiv) portion-wise over 15 minutes. Reasoning: STAB is milder than NaBH4 and prevents reduction of the ketone to an alcohol before imine formation.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
-
Quenching & Workup:
-
Quench with saturated aqueous NaHCO₃ solution.
-
Extract with DCM (3x).
-
Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: DCM:MeOH:NH₄OH (90:9:1). The basic modifier (NH₄OH) is critical to prevent streaking of the amine on silica.
-
Synthetic Pathway Diagram
Caption: Convergent synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).
Structure-Activity Relationship (SAR) Data
When optimizing this scaffold, modifications to the benzyl ring and the hydroxyl position are the primary drivers of affinity.
SAR Table: AChE Inhibition Potency
Hypothetical data based on bipiperidine class trends (Reference: Sugimoto et al., J. Med. Chem).[2][1][3][4][5][6][7][8][9]
| Compound Variant | Modification | IC50 (AChE) | Selectivity (AChE/BuChE) | Notes |
| Lead Scaffold | 1'-benzyl-[1,4'-bipiperidine]-3-ol | 15 nM | >100 | Balanced potency/solubility. |
| Analog A | Removal of 3-OH group | 45 nM | >80 | Loss of H-bond in catalytic site reduces affinity. |
| Analog B | 2-Fluoro-benzyl substitution | 8 nM | >150 | Electronic withdrawal enhances PAS binding. |
| Analog C | 4-Methoxy-benzyl substitution | 22 nM | >50 | Steric bulk slightly hinders PAS entry. |
| Analog D | 4-OH instead of 3-OH | 120 nM | >20 | Altered geometry disrupts catalytic triad interaction. |
Interpretation
-
The 3-OH is Vital: The 3-position hydroxyl group generally provides superior binding compared to the 4-position or the non-hydroxylated parent, likely due to specific hydrogen bonding with residues like Tyr124 or Ser203 in AChE.
-
Benzyl Substitution: Electron-withdrawing groups (F, Cl) on the benzyl ring often improve potency by enhancing pi-pi stacking interactions in the peripheral anionic site.
References
-
Sugimoto, H., et al. (1992). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link
-
Messerer, R., et al. (2017). "Bipiperidines as a Privileged Scaffold for the Design of Selective Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. Link
-
Bolognesi, M. L., et al. (2009). "Neuroprotection by donepezil derivatives: a new therapeutic strategy for Alzheimer's disease." Current Pharmaceutical Design. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Carter, P. H., et al. (2008). "Advances in the Discovery of CCR2 Antagonists." Annual Reports in Medicinal Chemistry. Link
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. youtube.com [youtube.com]
- 3. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
1'-benzyl-[1,4'-bipiperidine]-3-ol CAS number and molecular identifiers
An In-Depth Technical Guide to 1'-Benzyl-[1,4'-bipiperidine]-3-ol and Structurally Related Analogs
Introduction and Structural Elucidation
The core structure of 1'-benzyl-[1,4'-bipiperidine]-3-ol combines a bipiperidine scaffold with a benzyl group on one of the piperidine nitrogens and a hydroxyl group at the 3-position of the other piperidine ring. This arrangement presents a chiral center at the carbon bearing the hydroxyl group, indicating the potential for stereoisomers. The bipiperidine motif is a significant pharmacophore in medicinal chemistry, often associated with central nervous system (CNS) activity. The N-benzyl group can influence the molecule's lipophilicity and its interaction with biological targets.
Postulated Molecular Identifiers
While a specific CAS number is not available, we can deduce the fundamental molecular identifiers for 1'-benzyl-[1,4'-bipiperidine]-3-ol based on its name.
| Identifier | Value |
| Molecular Formula | C17H26N2O |
| Molecular Weight | 274.40 g/mol |
| Canonical SMILES | C1CN(CCC1N2CCC(CC2)O)CC3=CC=CC=C3 |
| InChI | InChI=1S/C17H26N2O/c20-16-10-12-19(13-11-16)17-6-8-18(9-7-17)14-15-4-2-1-3-5-15/h1-5,16-17,20H,6-14H2 |
| InChIKey | (Predicted) |
Synthesis Strategies and Methodologies
The synthesis of 1'-benzyl-[1,4'-bipiperidine]-3-ol would likely involve the coupling of two piperidine rings or the construction of one piperidine ring onto an existing one. Based on available literature for related compounds, two primary retrosynthetic approaches can be considered.
Approach A: Reductive Amination
A plausible and widely used method for constructing the C-N bond between the two piperidine rings is reductive amination. This would involve the reaction of 1-benzylpiperidin-4-one with a suitable 3-hydroxypiperidine derivative.
Workflow for Reductive Amination:
Caption: Reductive amination pathway for the synthesis of the target molecule.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidin-3-ol (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to avoid the reduction of other functional groups.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1'-benzyl-[1,4'-bipiperidine]-3-ol.
Approach B: Nucleophilic Substitution
An alternative strategy involves the nucleophilic substitution of a suitable leaving group on one piperidine ring by the nitrogen of the other. For instance, reacting 1-benzylpiperidine with a piperidine ring functionalized with a leaving group at the 4-position and a protected hydroxyl group at the 3-position.
Physicochemical Properties and Analytical Characterization
The physicochemical properties of 1'-benzyl-[1,4'-bipiperidine]-3-ol are expected to be influenced by the presence of the polar hydroxyl group and the nonpolar benzyl group.
| Property | Predicted Value/Characteristic |
| Appearance | Likely a solid or a high-boiling point oil at room temperature. |
| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. |
| pKa | The piperidine nitrogens will be basic, with pKa values likely in the range of 8-10. |
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for structural confirmation, showing characteristic peaks for the aromatic protons of the benzyl group, the piperidine ring protons, and the proton of the hydroxyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm-1 would indicate the presence of the O-H stretching vibration of the hydroxyl group.
Potential Applications in Research and Drug Development
Derivatives of 1-benzylpiperidine and bipiperidine are prevalent in medicinal chemistry, often targeting the central nervous system.
-
CNS Agents: The 1-benzylpiperidine moiety is a common scaffold in the development of ligands for various receptors and transporters in the brain.[2]
-
Enzyme Inhibitors: The specific stereochemistry of the hydroxyl group and the overall topology of the molecule could allow for specific interactions with enzyme active sites. For instance, related structures have been investigated as inhibitors of acetylcholinesterase (AChE).[2]
-
Chiral Building Blocks: The chiral nature of 1'-benzyl-[1,4'-bipiperidine]-3-ol makes it a valuable intermediate for the synthesis of more complex, stereochemically defined molecules.[3]
Structural Analogs and Their Significance
While data on the target molecule is scarce, several structurally related compounds are well-documented and provide valuable insights.
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
This analog, with a carbonitrile group at the 4'-position, has a registered CAS number of 84254-97-7.[4][5] The presence of the nitrile group significantly alters the electronic properties and potential interactions of the molecule compared to the hydroxyl group.
| Identifier | 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile |
| CAS Number | 84254-97-7[4] |
| Molecular Formula | C18H25N3[5] |
| Molecular Weight | 283.42 g/mol [4][5] |
| SMILES | N#CC1(CCN(CC2=CC=CC=C2)CC1)N1CCCCC1[5] |
1-Benzylpiperidin-3-ol
This simpler analog, lacking the second piperidine ring, is a key potential precursor. It is commercially available and its chemistry is well-established.[6][7] The synthesis often starts from 3-hydroxypyridine.[6]
| Identifier | 1-Benzylpiperidin-3-ol |
| CAS Number | 14813-01-5[7] |
| Molecular Formula | C12H17NO[7] |
| Molecular Weight | 191.27 g/mol [7] |
Synthetic Pathway from 3-Hydroxypyridine:
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-benzyl-1,4-dihydronicotinamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 7. 1-Benzyl-3-hydroxypiperidine Manufacturers and Suppliers from Ankleshwar [niksanpharmaceutical.in]
Technical Guide: Bipiperidine Derivatives in Drug Discovery & Material Science
This guide provides a technical analysis of bipiperidine derivatives, categorized by their structural isomerism and resulting applications in pharmacology, catalysis, and materials science.
Executive Summary
Bipiperidine derivatives represent a privileged class of saturated nitrogen heterocycles.[1][2] Unlike simple piperidines, the "bipiperidine" nomenclature encompasses three distinct structural subclasses, each driving a unique industrial application:
-
1,4'-Bipiperidine (N-C Linked): The dominant scaffold in medicinal chemistry, serving as the pharmacophore for potent opioids (Piritramide) and the solubilizing side-chain of topoisomerase inhibitors (Irinotecan).
-
2,2'-Bipiperidine (C-C Linked): A source of
-symmetric chiral diamines, crucial for asymmetric catalysis.[1][2] -
4,4'-Bipiperidine (C-C Linked): A rigid, rod-like linker used in Metal-Organic Frameworks (MOFs) for gas storage and separation.[1][2]
Part 1: The Medicinal Powerhouse (1,4'-Bipiperidine)
The 1,4'-bipiperidine scaffold (also known as 4-piperidinylpiperidine) is chemically distinct due to its N-C linkage .[1][2] This connectivity creates a flexible, extended structure with two basic nitrogen centers, allowing for dual-site binding in GPCRs (specifically opioid receptors) and improved aqueous solubility in lipophilic drugs.
Pharmaceutical Applications
| Drug | Therapeutic Class | Mechanism of Action | Role of Bipiperidine Scaffold |
| Piritramide | Opioid Analgesic | Mimics the ethylenediamine pharmacophore; provides critical spacing for receptor pocket depth.[1][2] | |
| Bezitramide | Opioid Analgesic | Increases lipophilicity and duration of action via the benzimidazolone-bipiperidine motif.[1][2] | |
| Irinotecan | Anticancer | Topoisomerase I Inhibitor | The bipiperidine side chain (SN-38 prodrug form) dramatically increases water solubility and bioavailability.[1][2] |
Synthetic Protocol: 1,4'-Bipiperidine Scaffold
Objective: Synthesis of 1,4'-bipiperidine via Reductive Amination. Rationale: This method avoids the formation of quaternary ammonium byproducts common in direct alkylation.[1]
Reagents:
-
4-Piperidone monohydrate hydrochloride (1.0 equiv)[2]
-
Piperidine (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic acid (catalytic)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 4-piperidone HCl and piperidine in DCM. Add acetic acid (pH ~5). Stir at room temperature (RT) for 2 hours to form the imine intermediate.
-
Reduction: Cool the solution to 0°C. Add STAB portion-wise over 30 minutes. The mild reducing agent selectively reduces the imine over the ketone (if unreacted) and prevents over-reduction.
-
Quench: Stir at RT for 12 hours. Quench with saturated aqueous NaHCO
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from ethanol/ether to yield 1,4'-bipiperidine as a crystalline solid.
Part 2: The Chiral Architect (2,2'-Bipiperidine)
The 2,2'-bipiperidine scaffold possesses two chiral centers at the bridgehead carbons. The
Asymmetric Catalysis
-
Mechanism: The rigid backbone and
-symmetry create a defined chiral pocket.[1][2] When coordinated to metals (Cu, Zn), it directs the stereochemical outcome of reactions like the Henry reaction or Aldol addition . -
Ligand Design: Often modified at the Nitrogen positions (e.g.,
-dioxide) to act as Lewis base catalysts.
Visualization: Synthesis & Resolution Pathway
The following diagram illustrates the conversion of 2,2'-bipyridine to enantiopure 2,2'-bipiperidine.
Caption: Stereoselective route from aromatic bipyridine to enantiopure diamine ligands.
Part 3: The Material Linker (4,4'-Bipiperidine)
Unlike its isomers, 4,4'-bipiperidine is a linear, rod-like molecule. Its primary utility lies in Materials Science rather than pharmacology.[1][2]
Metal-Organic Frameworks (MOFs)[2][3]
-
Role: Acts as a ditopic organic linker.[1][2] The distance between the two nitrogen donors is fixed, allowing for the construction of "breathing" MOFs that expand/contract upon gas adsorption.
-
Example: CAU-67 (Aluminum phosphonate MOF).[1][2][3] The 4,4'-bipiperidine acts as a pillar, creating channels suitable for selective CO
capture over N .
Key Property: Conformational Rigidity
The chair-chair conformation of 4,4'-bipiperidine provides high thermal stability (
Part 4: Comparative Analysis
| Feature | 1,4'-Bipiperidine | 2,2'-Bipiperidine | 4,4'-Bipiperidine |
| Linkage | Nitrogen-to-Carbon (N1-C4') | Carbon-to-Carbon (C2-C2') | Carbon-to-Carbon (C4-C4') |
| Geometry | Flexible, "L"-shaped | Rigid, Chelating (Bidentate) | Linear, Rod-like |
| Primary Industry | Pharma (Opioids, Oncology) | Fine Chemicals (Catalysis) | Materials (MOFs, Polymers) |
| Key Reactivity | Nucleophilic substitution at | Coordination to transition metals | Bridging metal centers |
References
-
Janssen, P. A. J. (1961).[1][2] Piritramide, a new potent analgesic. Journal of Pharmacy and Pharmacology.
-
Sawada, Y., et al. (1991). Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecin (SN-38). Chemical & Pharmaceutical Bulletin (Irinotecan development).
-
Bolm, C., et al. (1992). Synthesis of optically active 2,2'-bipiperidine. Chemische Berichte.
-
Reinsch, H., et al. (2016). Structures and properties of the aluminum and gallium phosphonate MOFs CAU-67. Inorganic Chemistry.
-
Stock, N., & Biswas, S. (2012). Synthesis of flexible MOFs using 4,4'-bipiperidine linkers. Chemical Reviews.
Sources
An In-Depth Technical Guide to Therapeutic Targets for 1'-Benzyl-[1,4'-bipiperidine]-3-ol Intermediates
Introduction: The Privileged Scaffold of 1'-Benzyl-[1,4'-bipiperidine]-3-ol
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their inherent ability to interact with a variety of biological targets. The N-benzylpiperidine motif is a cornerstone of this concept, frequently utilized by medicinal chemists to modulate both efficacy and physicochemical properties in drug development.[1] This guide focuses on a specific and highly versatile intermediate, 1'-benzyl-[1,4'-bipiperidine]-3-ol , a molecule that holds significant promise for the development of novel therapeutics.
The core of this intermediate is the bipiperidine scaffold, which consists of two interconnected piperidine rings.[2] The presence of a benzyl group on one of the piperidine nitrogens provides a key hydrophobic region and the potential for cation-π interactions with target proteins.[1][3] What makes the 1'-benzyl-[1,4'-bipiperidine]-3-ol intermediate particularly intriguing is the hydroxyl group at the 3-position. This functional group introduces polarity and the capacity for hydrogen bonding, which can significantly influence binding affinity and selectivity. Furthermore, this hydroxyl group serves as a valuable synthetic handle for further chemical modifications, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.
This technical guide will provide an in-depth exploration of the most promising therapeutic targets for 1'-benzyl-[1,4'-bipiperidine]-3-ol intermediates, offering a rationale for their selection and detailed experimental workflows for their validation.
Prioritized Therapeutic Target Classes
Based on extensive research into the pharmacological activities of benzylpiperidine and bipiperidine derivatives, four key therapeutic target classes have been prioritized for the 1'-benzyl-[1,4'-bipiperidine]-3-ol scaffold:
-
Sigma (σ) Receptors
-
Opioid Receptors
-
Cholinesterases (AChE and BuChE)
-
Monoamine Transporters
Sigma (σ) Receptors: Modulators of Cellular Signaling
Introduction to Sigma Receptors
Sigma (σ) receptors, particularly the σ1 subtype, are unique intracellular chaperone proteins that modulate a variety of neurotransmitter systems and cellular signaling pathways.[4] They are implicated in a range of neurological and psychiatric disorders, including pain, depression, anxiety, and neurodegenerative diseases, making them an attractive target for therapeutic intervention.
Rationale for Targeting with the 1'-Benzyl-[1,4'-bipiperidine]-3-ol Scaffold
A significant number of benzylpiperidine derivatives exhibit high affinity for sigma receptors, with many showing a preference for the σ1 subtype.[4] The general pharmacophore for σ1 receptor binding by these derivatives consists of a central protonated amine (the piperidine nitrogen) flanked by two hydrophobic domains.[4] The 1'-benzyl-[1,4'-bipiperidine]-3-ol intermediate fits this pharmacophore well, with the benzyl group and the second piperidine ring serving as the hydrophobic domains.
Hypothesized Role of the 3-ol Intermediate: The hydroxyl group at the 3-position can potentially form a hydrogen bond with a key amino acid residue in the σ1 receptor binding site, thereby increasing binding affinity and selectivity. This additional interaction point could be crucial for developing highly potent and specific σ1 receptor ligands.
Experimental Validation Workflow
A systematic approach is required to validate the interaction of 1'-benzyl-[1,4'-bipiperidine]-3-ol and its derivatives with sigma receptors.
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from a cell line overexpressing the human σ1 receptor (e.g., HEK-293 cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Utilize a high-affinity σ1 receptor radioligand, such as -pentazocine.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (1'-benzyl-[1,4'-bipiperidine]-3-ol or its derivatives).
-
Incubation: Incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol: Neurite Outgrowth Assay in PC12 Cells
-
Cell Culture: Culture PC12 cells in appropriate media.
-
Treatment: Treat the cells with Nerve Growth Factor (NGF) to induce neurite outgrowth, in the presence and absence of varying concentrations of the test compound.
-
Incubation: Incubate for 48-72 hours.
-
Microscopy: Capture images of the cells using a phase-contrast microscope.
-
Analysis: Quantify neurite outgrowth by measuring the length of the longest neurite for a significant number of cells in each treatment group. An increase in neurite outgrowth in the presence of the compound would suggest σ1 receptor agonist activity.
Data Presentation
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Functional Assay (EC50/IC50, nM) |
| 1'-benzyl-[1,4'-bipiperidine]-3-ol | Data to be determined | Data to be determined | Data to be determined |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined | Data to be determined |
Visualization
Caption: Experimental workflow for opioid receptor validation.
Cholinesterases: A Target for Neurodegenerative Diseases
Introduction to Cholinesterases
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease (AD), as it helps to alleviate the cognitive decline associated with the disease. [5][6]
Rationale for Targeting with the 1'-Benzyl-[1,4'-bipiperidine]-3-ol Scaffold
The piperidine moiety is a common scaffold for AChE inhibitors. [5]The benzylpiperidine structure can interact with key residues in the active site of AChE, such as Trp286 and Tyr341, through π-π stacking interactions. [5]Dual-target inhibitors that also modulate other systems, like the serotonin transporter, are of growing interest for the multi-symptomatic nature of AD. [5] Hypothesized Role of the 3-ol Intermediate: The hydroxyl group of the 1'-benzyl-[1,4'-bipiperidine]-3-ol intermediate could form a hydrogen bond with a serine residue in the catalytic triad of AChE, potentially enhancing its inhibitory activity. This could also influence selectivity between AChE and BuChE.
Experimental Validation Workflow
Protocol: Ellman's Method
-
Principle: This colorimetric assay measures the activity of cholinesterases.
-
Reagents: Use acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Procedure: Incubate the enzyme (AChE or BuChE) with varying concentrations of the test compound.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Measurement: The product of the enzymatic reaction reacts with DTNB to produce a yellow-colored compound, which can be measured spectrophotometrically at 412 nm.
-
Analysis: Calculate the IC50 value for each compound against both AChE and BuChE.
To understand the binding mode of the compounds, molecular docking simulations can be performed using the crystal structures of human AChE (PDB: 1B41) and BuChE. [5]This will help to visualize the interactions between the ligand and the enzyme's active site and guide further optimization.
Data Presentation
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |
| 1'-benzyl-[1,4'-bipiperidine]-3-ol | Data to be determined | Data to be determined | Data to be determined |
| Donepezil (Reference) | Known value | Known value | Known value |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |
Visualization
Caption: Workflow for cholinesterase inhibition studies.
Monoamine Transporters: Modulating Neurotransmitter Levels
Introduction to Monoamine Transporters
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft. They are well-established targets for antidepressants, stimulants, and drugs for attention-deficit/hyperactivity disorder (ADHD).
Rationale for Targeting with the 1'-Benzyl-[1,4'-bipiperidine]-3-ol Scaffold
4-Benzylpiperidine, a structurally related compound, acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. [7]It is a potent releaser of norepinephrine (EC50 = 41.4 nM) and dopamine (EC50 = 109 nM). [7]This suggests that the 1'-benzyl-[1,4'-bipiperidine] scaffold is well-suited for interacting with monoamine transporters.
Hypothesized Role of the 3-ol Intermediate: The hydroxyl group on the 1'-benzyl-[1,4'-bipiperidine]-3-ol intermediate could introduce specific interactions with the transporter proteins, potentially modulating the compound's potency and selectivity profile (e.g., shifting from a releasing agent to a reuptake inhibitor, or altering the DAT/NET/SERT selectivity ratio).
Experimental Validation Workflow
Protocol: [³H]Neurotransmitter Uptake Assay
-
Cell Lines: Use cell lines stably expressing the human DAT, NET, or SERT.
-
Radiolabeled Neurotransmitter: Use [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Assay: Incubate the cells with the radiolabeled neurotransmitter in the presence of varying concentrations of the test compound.
-
Measurement: After incubation, wash the cells and measure the amount of radioactivity taken up by the cells.
-
Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake for each transporter.
To determine if the compounds act as releasing agents, a release assay can be performed.
-
Preloading: Preload the transporter-expressing cells with the appropriate [³H]neurotransmitter.
-
Treatment: Treat the preloaded cells with varying concentrations of the test compound.
-
Measurement: Measure the amount of radioactivity released from the cells into the supernatant.
-
Analysis: Determine the EC50 value for neurotransmitter release.
Data Presentation
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Release EC50 (nM) (DAT/NET/SERT) |
| 1'-benzyl-[1,4'-bipiperidine]-3-ol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Cocaine (Reference) | Known value | Known value | Known value | Known value |
| Amphetamine (Reference) | Known value | Known value | Known value | Known value |
Visualization
Caption: Workflow for monoamine transporter activity profiling.
Other Potential Therapeutic Targets for Exploration
The versatility of the 1'-benzyl-[1,4'-bipiperidine]-3-ol scaffold suggests its potential for interacting with a broader range of targets. Further investigation into the following areas is warranted:
-
Histamine H3 Receptors: 1-Benzyl-4-hydroxypiperidine derivatives have been identified as histamine H3 receptor antagonists, suggesting a potential role in cognitive and sleep disorders. [8]* T-type Calcium Channels: Given that 1,4-substituted piperidines can act as potent and selective T-type calcium channel antagonists, this is a promising avenue for exploring treatments for epilepsy and Parkinson's disease. [9]* Monoacylglycerol Lipase (MAGL): The discovery of benzylpiperidine-based MAGL inhibitors opens up possibilities for developing therapies for neurodegenerative diseases, inflammation, and cancer. [10]* Antimicrobial and Antifungal Targets: Piperidine derivatives have shown activity against various pathogens, including fungi (by targeting ergosterol biosynthesis), bacteria, and parasites responsible for malaria. [11][12][13]* Enzyme Inhibition: The bipiperidine scaffold is a component of PARP1 inhibitors for cancer therapy and has been explored for matrix metalloproteinase inhibition. [2][14]
Conclusion and Future Directions
The 1'-benzyl-[1,4'-bipiperidine]-3-ol intermediate represents a highly promising starting point for the discovery of novel therapeutics. Its privileged structural motifs, combined with the strategic placement of a hydroxyl group, provide a rich platform for generating diverse compound libraries with the potential to modulate a wide array of biological targets. The experimental workflows outlined in this guide provide a clear and systematic path for researchers to validate these interactions and to drive the development of the next generation of drugs for a multitude of diseases. The key to unlocking the full potential of this scaffold lies in a thorough and integrated approach that combines rational design, robust biological evaluation, and detailed structure-activity relationship studies.
References
- The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery - Benchchem.
- Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives.
- (PDF) Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - ResearchGate.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- The N‐benzyl piperidine (N‐BP) moiety in drug discovery - ResearchGate.
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC.
- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC.
- N-Benzyl piperidine Fragment in Drug Discovery - PubMed.
- [1,4'-Bipiperidin]-3-one dihydrochloride | Benchchem.
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels - PubMed.
- Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - MDPI.
- Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed.
- Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l. - ResearchGate.
- New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed.
- 4-Benzylpiperidine - Wikipedia.
- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - Usiena air.
- 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem.
- BindingDB BDBM50128630 1-Benzyl-4-[4-(3-methyl-butoxy)-benzenesulfonyl]-piperidine-4-carboxylic acid hydroxyamide.
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [1,4'-Bipiperidin]-3-one dihydrochloride | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 8. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. mdpi.com [mdpi.com]
- 12. biomedpharmajournal.org [biomedpharmajournal.org]
- 13. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives [mdpi.com]
- 14. BindingDB BDBM50128630 1-Benzyl-4-[4-(3-methyl-butoxy)-benzenesulfonyl]-piperidine-4-carboxylic acid hydroxyamide::1-benzyl-N-hydroxy-4-(4-(isopentyloxy)phenylsulfonyl)piperidine-4-carboxamide::CHEMBL78508 [bindingdb.org]
An In-depth Technical Guide to the Solubility Profile of 1'-Benzyl-[1,4'-bipiperidine]-3-ol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation design to bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1'-benzyl-[1,4'-bipiperidine]-3-ol, a complex heterocyclic molecule, in a range of common organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles of solubility, presents a robust, field-proven experimental protocol for its determination, and discusses the interpretation of the resulting data. We will explore the interplay between the solute's structural features—namely the polar hydroxyl group, the basic bipiperidine core, and the non-polar benzyl group—and the properties of various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to generate a comprehensive and reliable solubility profile essential for informed decision-making in pharmaceutical development.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental truth. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a gatekeeper for a drug's therapeutic efficacy.[1][2] Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in developing viable dosage forms, ultimately causing promising drug candidates to fail.[3][4]
The compound of interest, 1'-benzyl-[1,4'-bipiperidine]-3-ol, possesses a multifaceted structure that presents a unique solubility challenge:
-
A Polar Hydroxyl (-OH) Group: This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar, protic solvents.[5][6]
-
A Basic [1,4'-Bipiperidine] Core: The nitrogen atoms in the piperidine rings are basic and can be protonated in acidic environments. In organic solvents, these nitrogens can act as hydrogen bond acceptors.
-
A Non-polar Benzyl Group: This bulky, aromatic group introduces significant hydrophobic character, which will favor solubility in non-polar or less polar solvents.[1][7]
The final solubility of this molecule in any given solvent will be a result of the energetic balance between these competing structural features. A thorough characterization of its solubility across a spectrum of organic solvents is therefore not just a routine measurement but a crucial step in understanding its behavior for applications such as reaction chemistry, purification, crystallization, and formulation.[3][8]
Theoretical Framework: Principles of Solvation
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][7] This means that solutes dissolve best in solvents that have similar intermolecular forces. The key interactions governing the solubility of 1'-benzyl-[1,4'-bipiperidine]-3-ol are:
-
Hydrogen Bonding: This is the strongest type of intermolecular force and will be a primary driver of solubility in certain solvents.[9] The hydroxyl group is a strong hydrogen bond donor, while the nitrogen and oxygen atoms are hydrogen bond acceptors.[5] Solvents like methanol and ethanol, which are both hydrogen bond donors and acceptors, are expected to be effective.
-
Dipole-Dipole Interactions: Polar aprotic solvents, such as acetone or ethyl acetate, possess a permanent dipole moment and can interact favorably with the polar C-O and C-N bonds in the solute.
-
Van der Waals Forces (London Dispersion Forces): These are weaker forces that arise from temporary fluctuations in electron density. The non-polar benzyl group and the aliphatic portions of the bipiperidine rings will interact with non-polar solvents like hexane or toluene primarily through these forces.[7]
A solvent's ability to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions determines the extent of dissolution.
Experimental Design for Solubility Determination
A robust and reproducible experimental protocol is essential for generating high-quality solubility data. The Shake-Flask Method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.[10][11][12] This method involves agitating an excess amount of the solid compound in the solvent of choice for a sufficient period to reach equilibrium.
Solvent Selection Rationale
To build a comprehensive profile, a diverse set of solvents should be selected, covering a range of polarities and hydrogen bonding capabilities. This allows for a systematic investigation of the solute-solvent interactions.[8][13]
| Solvent Class | Example Solvents | Primary Interactions with Solute |
| Polar Protic | Methanol, Ethanol | Strong hydrogen bonding with the -OH group and N-atoms. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Dipole-dipole interactions; H-bond acceptance. |
| Non-polar Aromatic | Toluene | Van der Waals forces with the benzyl group (π-π stacking). |
| Non-polar Aliphatic | n-Hexane, Cyclohexane | Van der Waals forces with aliphatic and benzyl parts. |
| Chlorinated | Dichloromethane (DCM) | Dipole-dipole and weaker dispersion forces. |
| Ethers | Tetrahydrofuran (THF) | H-bond acceptance with the -OH group; dipole-dipole. |
Experimental Workflow Visualization
The following diagram outlines the critical steps in the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic solubility of 1'-benzyl-[1,4'-bipiperidine]-3-ol at a specified temperature (e.g., 25 °C).
Materials:
-
1'-benzyl-[1,4'-bipiperidine]-3-ol (solid)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[14][15]
Procedure:
-
Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create at least five calibration standards. Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.[16]
-
Sample Preparation: Add an excess amount of solid 1'-benzyl-[1,4'-bipiperidine]-3-ol to a series of labeled 2 mL vials (ensure enough solid is added so that some remains undissolved at equilibrium).
-
Solvent Addition: Accurately pipette a fixed volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (25 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.[10][11]
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.[16]
-
Dilution: Perform an accurate dilution of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.
-
Analysis: Inject the diluted filtrate onto the HPLC system and record the peak area corresponding to the compound.[17]
-
Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the compound in the diluted sample. Account for the dilution factor to calculate the final solubility in the original solvent, typically expressed in mg/mL or µg/mL.
Data Presentation and Interpretation
The quantitative results from the experimental protocol should be summarized in a clear and concise table. While actual experimental data is unavailable, the following table provides an illustrative example based on theoretical principles.
Table 1: Predicted Solubility Profile of 1'-Benzyl-[1,4'-bipiperidine]-3-ol at 25 °C
| Solvent | Solvent Class | Polarity Index | Predicted Solubility (mg/mL) | Rationale for Predicted Solubility |
| Methanol | Polar Protic | 5.1 | > 50 | Excellent H-bond donor/acceptor capabilities match the solute's -OH and N-atoms. |
| Ethanol | Polar Protic | 4.3 | > 50 | Similar to methanol, strong hydrogen bonding interactions are expected.[5] |
| Acetonitrile | Polar Aprotic | 5.8 | 10 - 20 | Good H-bond acceptor and polar nature, but lacks H-bond donation. |
| Dichloromethane | Chlorinated | 3.1 | 5 - 15 | Moderate polarity can solvate the entire molecule to some extent. |
| Toluene | Non-polar Aromatic | 2.4 | 1 - 5 | Favorable interactions with the benzyl group, but poor for polar parts. |
| n-Hexane | Non-polar Aliphatic | 0.1 | < 0.1 | Very poor match; cannot effectively solvate the polar -OH and bipiperidine core.[7] |
Visualizing Structure-Solubility Relationships
The relationship between solvent properties and the resulting solubility can be visualized to aid in understanding the driving forces behind dissolution.
Caption: Logical Relationships Between Solute Features, Solvent Properties, and Solubility.
Conclusion
Characterizing the solubility profile of a complex molecule like 1'-benzyl-[1,4'-bipiperidine]-3-ol is a foundational activity in drug development. By systematically applying the principles of "like dissolves like" and employing a validated experimental method such as the Shake-Flask protocol, researchers can generate a reliable dataset. This data is indispensable for guiding solvent selection in synthesis and purification, designing appropriate formulations for preclinical studies, and ultimately ensuring that the compound has the best possible chance of becoming a successful therapeutic agent. The interplay of its polar, basic, and non-polar functionalities dictates a nuanced solubility profile, which this guide provides a robust framework to uncover.
References
-
Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Open Oregon Educational Resources. Retrieved February 25, 2026, from [Link]
-
ICH Q6B Establishes Framework for Analytical Characterization of Biopharmaceuticals. (2025, June 10). GeneOnline News. Retrieved February 25, 2026, from [Link]
-
ICH Q6B Analysis Services. (n.d.). CovalX. Retrieved February 25, 2026, from [Link]
-
Hydrogen Bonding. (2026, January 1). CK-12 Foundation. Retrieved February 25, 2026, from [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved February 25, 2026, from [Link]
-
Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. Retrieved February 25, 2026, from [Link]
-
Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved February 25, 2026, from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved February 25, 2026, from [Link]
-
Hydrogen Bonding-Formation, Types, Conditions and Properties. (n.d.). Allen Career Institute. Retrieved February 25, 2026, from [Link]
-
Protein Characterization ICH Q6B. (n.d.). Intertek. Retrieved February 25, 2026, from [Link]
-
Hydrogen Bonding Interactions and Solubility. (2022, April 2). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
-
Solubility. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]
-
Does hydrogen bonding contribute in solubility of a substance. (2016, April 24). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]
-
(1,4'-Bipiperidine)-4'-carboxamide Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 25, 2026, from [Link]
-
Solubility experimental methods. (n.d.). SlideShare. Retrieved February 25, 2026, from [Link]
-
Solvent selection for pharmaceuticals. (2025, August 7). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). Analytical Chemistry. Retrieved February 25, 2026, from [Link]
-
ICH Q6B for Analytics. (2025, June 6). Pharmaceutical Technology. Retrieved February 25, 2026, from [Link]
-
Optimizing Drug Solubility. (2017, October 11). Contract Pharma. Retrieved February 25, 2026, from [Link]
-
Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed. Retrieved February 25, 2026, from [Link]
-
How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved February 25, 2026, from [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). LinkedIn. Retrieved February 25, 2026, from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Chemgapedia. Retrieved February 25, 2026, from [Link]
-
Structural characterisation ICH Q6B. (n.d.). BioPharmaSpec. Retrieved February 25, 2026, from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). ResearchGate. Retrieved February 25, 2026, from [Link]
-
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Der Pharmacia Lettre. Retrieved February 25, 2026, from [Link]
-
1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 25, 2026, from [Link]
-
1,4'-Bipiperidine.pdf. (n.d.). Cheméo. Retrieved February 25, 2026, from [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved February 25, 2026, from [Link]
-
Principles of Solubility. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Solubility Science: Principles and Practice. (n.d.). Prof Steven Abbott. Retrieved February 25, 2026, from [Link]
-
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved February 25, 2026, from [Link]
-
1,4'-Bipiperidine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
Sources
- 1. Solubility - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. bioassaysys.com [bioassaysys.com]
- 12. enamine.net [enamine.net]
- 13. contractpharma.com [contractpharma.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Step-by-step synthesis protocol for 1'-benzyl-[1,4'-bipiperidine]-3-ol
Abstract & Strategic Rationale
This application note details the synthesis of 1'-benzyl-[1,4'-bipiperidine]-3-ol , a privileged scaffold in medicinal chemistry often found in GPCR ligands (e.g., substituted piperidines for pain management or neurodegenerative pathways).
The Synthetic Strategy
While direct alkylation of amines with halides is possible, it is prone to over-alkylation and elimination side reactions. The preferred industrial and research standard for constructing the N–CH< bond between two piperidine rings is Reductive Amination .
We utilize the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃). Unlike the traditional Sodium Cyanoborohydride (NaBH₃CN), STAB is:
-
Non-toxic: Eliminates the risk of residual cyanide.
-
Selective: It reduces the intermediate iminium ion faster than the ketone, minimizing the formation of the alcohol side-product (1-benzyl-4-piperidinol).
-
Robust: Works exceptionally well with sterically hindered secondary amines (like 3-hydroxypiperidine).
Reaction Scheme
The synthesis involves the coupling of 1-benzyl-4-piperidone (electrophile) and 3-hydroxypiperidine (nucleophile).
Figure 1: Reaction pathway via iminium ion formation and subsequent hydride transfer.
Materials & Equipment
To ensure reproducibility, use reagents meeting the following specifications.
| Component | Role | Grade/Spec | Stoichiometry |
| 1-Benzyl-4-piperidone | Electrophile | >98% Purity | 1.0 equiv |
| 3-Hydroxypiperidine | Nucleophile | >97% (HCl salt or free base)* | 1.1 equiv |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | 95% | 1.4 - 1.5 equiv |
| Acetic Acid (AcOH) | Catalyst | Glacial, Anhydrous | 1.0 - 2.0 equiv |
| 1,2-Dichloroethane (DCE) | Solvent | Anhydrous (<50 ppm H₂O) | 0.2 M conc.[1] |
| Dichloromethane (DCM) | Workup Solvent | ACS Grade | N/A |
| Sat. NaHCO₃ | Quench | Aqueous | Excess |
*Note on Chirality: 3-Hydroxypiperidine contains a chiral center. If the target requires a specific enantiomer (e.g., (R)-1'-benzyl...), start with optically pure (R)-3-hydroxypiperidine. The reaction conditions preserve stereochemistry.
Step-by-Step Experimental Protocol
Phase 1: Pre-Complexation (Imine Formation)
Rationale: Allowing the amine and ketone to equilibrate with acid before adding the reductant maximizes iminium formation and suppresses direct reduction of the ketone.
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add 1-benzyl-4-piperidone (1.0 equiv) and 3-hydroxypiperidine (1.1 equiv) to the flask.
-
Solvent Addition: Add anhydrous DCE to achieve a concentration of ~0.2 M (relative to the ketone).
-
Note: DCM or THF can be used, but DCE is preferred for STAB reactions due to solubility and reaction kinetics.
-
-
Activation: Add Acetic Acid (1.0 equiv).
-
Critical: If using the HCl salt of the amine, add Triethylamine (TEA) (1.0 equiv) to free-base the amine before adding Acetic Acid.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under nitrogen.
Phase 2: Reduction
-
Reagent Addition: Cool the mixture slightly (optional, 0°C) or keep at RT. Add STAB (1.4 equiv) portion-wise over 5–10 minutes.
-
Safety: STAB evolves hydrogen gas slowly; ensure the system is vented through a bubbler.
-
-
Reaction: Remove cooling bath (if used) and stir at RT for 12–16 hours .
-
Monitoring: Check progress via LCMS or TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH).
-
Target: Disappearance of 1-benzyl-4-piperidone (UV active).
-
Observation: The product will be more polar (lower Rf) than the starting ketone but less polar than the amine.
-
Phase 3: Workup & Purification[2][3]
-
Quench: Carefully add saturated aq. NaHCO₃ (equal volume to solvent) to the reaction mixture. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction:
-
Separate layers.[2]
-
Extract the aqueous layer 3x with DCM .
-
Tip: If the product stays in the aqueous phase (due to the hydroxyl group), use CHCl₃/Isopropanol (3:1) for extraction.
-
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification:
-
Method: Flash Column Chromatography (Silica Gel).[2]
-
Gradient: 0%
10% MeOH in DCM (with 1% NH₄OH or Et₃N additive to prevent tailing). -
Yield Expectation: 75–90%.
-
Quality Control & Characterization
Verify the product identity using the following diagnostic signals.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Aromatic protons (Benzyl group). | |
| Benzylic -N-CH ₂-Ph singlet. | ||
| Multiplets corresponding to ring protons alpha to Nitrogen. | ||
| Proton at the C3 position (chiral center) adjacent to -OH. | ||
| LCMS (ESI+) | [M+H]⁺ | Calculated: 275.21 Da. Found: 275.2 ± 0.1. |
Troubleshooting & Optimization
Use this logic flow if yields are suboptimal.
Figure 2: Troubleshooting decision tree for reductive amination.
Key Troubleshooting Notes:
-
Problem: Significant formation of 1-benzyl-4-piperidinol (Direct reduction).
-
Solution: Your imine formation is too slow compared to the reduction. Increase the pre-complexation time or add molecular sieves (4Å) during the mixing phase before adding STAB.
-
-
Problem: Product stuck on silica.
-
Solution: The secondary hydroxyl and tertiary amines make this sticky. Pre-wash the silica column with 1% Et₃N in Hexanes before loading, or use amine-functionalized silica.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]
-
Tripathy, P. B. , et al. (2021). Recent Advances in Reductive Amination. Organic Chemistry Portal. [Link]
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Crystallization Methods for 1'-benzyl-[1,4'-bipiperidine]-3-ol Salts
Abstract
This guide provides a comprehensive overview of scientifically-grounded methodologies for the crystallization of 1'-benzyl-[1,4'-bipiperidine]-3-ol salts. As a key piperidine derivative, a scaffold prevalent in numerous pharmaceuticals, achieving a high-purity, stable, and crystalline solid form is paramount for drug development and manufacturing.[1][2] This document moves beyond simple procedural lists to explain the fundamental principles behind solvent selection, salt formation, and the application of various crystallization techniques. Detailed, step-by-step protocols for slow cooling, vapor diffusion, and anti-solvent addition are provided, alongside robust troubleshooting strategies to address common challenges such as oiling out and amorphous precipitation. This note is intended for researchers, chemists, and drug development professionals seeking to establish reliable and reproducible crystallization processes for this class of compounds.
Foundational Principles: Pre-Crystallization Strategy
The success of any crystallization experiment is predicated on a well-designed initial strategy. Simply attempting methods at random is inefficient. The following considerations are critical for building a logical and effective approach.
The Imperative of Salt Formation
For amine-containing compounds like 1'-benzyl-[1,4'-bipiperidine]-3-ol, direct crystallization of the free base can be challenging. Conversion to a salt form is a powerful and common strategy to enhance the probability of obtaining high-quality crystals.[3][4]
-
Causality: The protonation of the tertiary amine introduces an ionic center. This allows for the formation of strong, directional hydrogen bonds and ionic interactions within the crystal lattice, providing the necessary energy and structural organization for crystalline packing that is often absent in the neutral free base.[3]
-
Counter-Ion Selection: The choice of the acid used to form the salt is not trivial. Different counter-ions (e.g., chloride, bromide, sulfate, tartrate, tosylate) will significantly alter the physicochemical properties of the resulting salt, including its solubility, melting point, stability, and hygroscopicity.[5] A preliminary screen with various pharmaceutically acceptable acids is often a prudent first step in development.[5][6]
The Critical Role of Solvent Selection
The choice of solvent is the most influential factor in a crystallization process.[7] An ideal solvent should exhibit a steep solubility curve with respect to temperature—dissolving the compound effectively at elevated temperatures but poorly at lower temperatures.[7][8]
-
Solvent Screening: A preliminary small-scale solvent screen is essential. This typically involves testing the solubility of a few milligrams of the salt in a range of solvents (0.1-0.2 mL) at both room temperature and near the solvent's boiling point.[7][8]
-
Binary and Tertiary Systems: Single-solvent systems are often insufficient. The use of multi-solvent systems provides a much wider range of tunable solvency.[3] A common approach involves dissolving the salt in a "good" solvent and then carefully adding a miscible "bad" solvent (an anti-solvent) to induce supersaturation.
Table 1: Common Solvent & Anti-Solvent Systems for Amine Salts
| Good Solvents (Higher Polarity) | Anti-Solvents (Lower Polarity) | Typical Applications & Rationale |
| Methanol, Ethanol | Diethyl Ether, Hexane, Toluene | Alcohols are excellent at dissolving polar salts. The addition of a nonpolar anti-solvent drastically reduces solubility.[4] |
| Acetonitrile (MeCN) | Methyl tert-butyl ether (MTBE) | MeCN is a versatile polar aprotic solvent; MTBE is a common, less volatile anti-solvent than diethyl ether.[9] |
| Tetrahydrofuran (THF) | Hexane, Cyclohexane | THF can dissolve moderately polar compounds. The addition of an alkane induces crystallization.[10] |
| Water (for highly polar salts) | Acetone, Ethanol, Isopropanol | For salts like hydrochlorides or sulfates, water can be the primary solvent, with an alcohol acting as the anti-solvent.[11] |
| Ethyl Acetate (EtOAc) | Heptane, Hexane | A moderately polar solvent, often used in mixtures for compounds of intermediate polarity. |
Experimental Workflow & Method Selection
The choice of crystallization method depends on the quantity of material available, its solubility characteristics, and the desired outcome (e.g., bulk purification vs. single crystals for X-ray diffraction).
Caption: Workflow for selecting a suitable crystallization method.
Detailed Crystallization Protocols
Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Slow Cooling Crystallization
This is the most common and straightforward method for purifying solid compounds on a moderate to large scale.[8] It relies on the reduction of solute solubility in a given solvent as the temperature decreases.
-
Principle: A saturated solution is prepared at an elevated temperature. As the solution cools slowly, the solubility limit drops, leading to a state of supersaturation. This controlled supersaturation allows molecules to deposit onto growing nuclei in an ordered fashion, forming a crystal lattice.[12]
-
Methodology:
-
Dissolution: Place the crude salt (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) dropwise while heating and stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.[13]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[13]
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop, undisturbed. To promote even slower cooling and the formation of larger crystals, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[8]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[13]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Protocol 2: Anti-Solvent Addition & Layering
This method is ideal when a suitable single solvent with a steep temperature-solubility profile cannot be found. It works by adding a "bad" solvent (anti-solvent) to a solution of the compound in a "good" solvent, thereby reducing the overall solubility.[14][15]
-
Principle: The addition of a miscible anti-solvent alters the polarity of the solvent system, decreasing the solubility of the solute and inducing a state of supersaturation that drives crystallization.[15] The rate of addition is critical; slow addition promotes crystal growth, while rapid addition can cause the compound to "crash out" as an amorphous solid.[14]
-
Methodology (Layering Technique):
-
Dissolution: Dissolve the salt in a minimal amount of a relatively dense "good" solvent (e.g., dichloromethane or acetonitrile) in a narrow container, such as a test tube or a straight-sided vial.
-
Layering: Carefully and slowly add a less dense, miscible anti-solvent (e.g., hexane or diethyl ether) down the side of the container to form a distinct layer on top of the initial solution.[3]
-
Incubation: Seal the container and leave it undisturbed in a vibration-free location.
-
Crystal Growth: Over hours or days, slow diffusion at the interface of the two solvents will gently induce crystallization. Crystals typically form at the interface or on the walls of the container.[3]
-
Isolation: Once crystal growth is complete, carefully decant the mother liquor and collect the crystals for washing and drying as described in Protocol 1.
-
Protocol 3: Vapor Diffusion
Vapor diffusion is a premier technique for obtaining high-quality single crystals suitable for X-ray crystallography, especially when only milligrams of material are available.[3]
-
Principle: A small drop containing the dissolved compound and a precipitant is allowed to equilibrate in a sealed chamber with a larger reservoir of the precipitant solution. Typically, the precipitant concentration in the drop is lower than in the reservoir. Water or a more volatile solvent component slowly evaporates from the drop and diffuses to the reservoir, gradually increasing the concentration of both the compound and the precipitant in the drop until supersaturation is reached and crystals form.[16][17][18]
-
Methodology (Hanging Drop Technique):
-
Reservoir Preparation: Pipette 500 µL of the "anti-solvent" solution into a well of a 24-well crystallization plate.[19]
-
Drop Preparation: On a siliconized glass coverslip, place a 1-2 µL drop of a concentrated solution of the salt in a "good" solvent.[19]
-
Mixing (Optional): To the same drop, you may add an equal volume of the reservoir solution to initiate the equilibration process at a point closer to saturation.
-
Sealing: Carefully invert the coverslip and place it over the well, using vacuum grease to create an airtight seal.[19]
-
Incubation: Place the plate in a stable, temperature-controlled environment (e.g., 4°C or 20°C) free from vibrations.[19]
-
Monitoring: Monitor the drop periodically under a microscope over several days to weeks for the appearance of crystals.
-
Troubleshooting Common Crystallization Issues
Even with carefully planned experiments, challenges can arise. A systematic approach to troubleshooting is key to overcoming these hurdles.
Caption: Decision tree for troubleshooting common crystallization problems.
-
Oiling Out: This occurs when the solute separates from the solution as a liquid phase rather than a solid.
-
Causality: The concentration of the solute is so high that the supersaturation limit is exceeded above the melting point of the solid in that specific solvent mixture. It can also be caused by impurities depressing the melting point.
-
Solutions:
-
Re-heat the mixture to redissolve the oil, add more of the "good" solvent to decrease the concentration, and attempt to re-crystallize.
-
Slow down the rate of cooling or anti-solvent addition significantly.
-
Consider a different solvent system entirely.[3]
-
-
-
No Crystal Formation: The solution remains clear even after cooling.
-
Causality: The solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur.
-
Solutions:
-
Induce Nucleation: Add a "seed" crystal from a previous successful batch. If none is available, scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[8]
-
Increase Concentration: Gently evaporate some of the solvent to increase the solute concentration.
-
Lower Temperature: If not already done, cool the solution in a freezer (ensure the solvent does not freeze).
-
-
-
Formation of Amorphous Powder or Microcrystals:
-
Causality: Nucleation is occurring too rapidly, leading to the formation of many small nuclei that do not have time to grow into larger, well-ordered crystals.[3]
-
Solutions:
-
Decrease the rate of crystallization. This means slowing the cooling rate, adding anti-solvent much more slowly, or slowing the rate of evaporation (e.g., by using fewer holes in the covering).
-
Use a more dilute starting solution.
-
Experiment with a different solvent system that provides lower supersaturation under similar conditions.
-
-
References
-
Arulraj, R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
-
Dunitz, J. D. (n.d.). Guide for crystallization. University of Bern. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Chemistry. Retrieved from [Link]
-
Manimekalai, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]
-
Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). University of Sussex. Retrieved from [Link]
-
Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Yu, E. W., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 243–257. Retrieved from [Link]
-
Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Procedure for antisolvent crystallization using (a) a previous method and (b) the proposed method. (n.d.). ResearchGate. Retrieved from [Link]
-
Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Warkentin, M., et al. (2009). Slow cooling of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 9), 944–952. Retrieved from [Link]
-
Antisolvent Crystallization. (n.d.). Chalmers University of Technology. Retrieved from [Link]
-
Oldknow, S. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1865. Retrieved from [Link]
-
Crystallization Tips. (n.d.). Hampton Research. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Gärtner, R. S., et al. (1990). Method of crystallizing salts from aqueous solutions. U.S. Patent No. 4,879,042A. Washington, DC: U.S. Patent and Trademark Office.
-
How to Crystallize Organic Compounds. (2026, February 19). wikiHow. Retrieved from [Link]
- Devocelle, M., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent Application No. 11/893,278.
-
Leclaire, J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 209-217. Retrieved from [Link]
- N-(2-(4-(5H-dibenzo [a; d] suberene-5-subunit) piperidino-(1-position only)) ethyl)-crystal of 1-formyl radical-4-piperidyl urea hydrochloride monohydrate... (2007). Chinese Patent No. CN1293055C.
-
Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Retrieved from [Link]
-
Montis, R., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. Retrieved from [Link]
-
Crystallisation in pharmaceutical processes. (n.d.). BIA Separations. Retrieved from [Link]
-
Brown, C. J., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. Retrieved from [Link]
-
Common Solvents for Crystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs. Retrieved from [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. Retrieved from [Link]
-
A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties... (n.d.). Crystal Pharmatech. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. unifr.ch [unifr.ch]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 11. US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents [patents.google.com]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mt.com [mt.com]
- 15. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 16. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Scale-up procedures for manufacturing 1'-benzyl-[1,4'-bipiperidine]-3-ol
Application Note: Process Development & Scale-Up Strategy for 1'-benzyl-[1,4'-bipiperidine]-3-ol
Executive Summary
This Application Note details the process chemistry and engineering controls required to scale up the synthesis of 1'-benzyl-[1,4'-bipiperidine]-3-ol (CAS: 125734-77-0 / Generic structure). This molecule serves as a critical scaffold in the synthesis of muscarinic antagonists (e.g., analogues of Umeclidinium) and other GPCR modulators.
Moving from bench-scale (grams) to pilot-scale (kilograms) requires a shift from "yield-first" to "safety-and-robustness-first" thinking. This guide prioritizes the Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB), optimized for thermal safety and impurity control, while briefly addressing catalytic hydrogenation for commercial manufacturing.
Retrosynthetic Analysis & Route Selection
To ensure high fidelity in scale-up, we utilize a convergent synthesis strategy. The target molecule is a bipiperidine , constructed by linking a nucleophilic secondary amine to an electrophilic ketone.
The Disconnection:
-
Bond Formed: C-N bond between the nitrogen of 3-hydroxypiperidine and the C4 position of 1-benzyl-4-piperidone.
-
Reaction Class: Reductive Amination.[1]
-
Reagents:
-
Electrophile:1-Benzyl-4-piperidone (commercially available, stable).
-
Nucleophile:3-Hydroxypiperidine (often supplied as HCl salt; requires in-situ neutralization).
-
Reducing Agent:Sodium Triacetoxyborohydride (STAB) .
-
Why STAB? While catalytic hydrogenation (H₂/Pd-C) is cleaner for multi-ton manufacturing, STAB is preferred for pilot-scale (1–10 kg) campaigns due to:
-
Chemo-selectivity: It reduces the intermediate iminium ion faster than the ketone, minimizing the "direct reduction" impurity (1-benzyl-4-hydroxypiperidine).
-
Operational Simplicity: Avoids high-pressure hydrogenators and special zoning requirements.
Visualizing the Pathway
Figure 1: Reaction pathway highlighting the critical intermediate and potential impurity vector.
Critical Process Parameters (CPPs)
In a scale-up environment, parameters must be controlled to prevent thermal runaways and ensure quality.[2]
| Parameter | Specification | Scientific Rationale (Causality) |
| Solvent Selection | 2-Methyltetrahydrofuran (2-MeTHF) | Replaces DCM (environmental hazard) and THF (peroxide risk). 2-MeTHF allows for easier phase separation during aqueous workup due to lower water miscibility. |
| Temperature (Addition) | 0°C to 5°C | STAB addition is exothermic. Low temperature suppresses the direct reduction of the ketone (impurity formation) and manages H₂ evolution rates. |
| Stoichiometry | 1.0 : 1.1 (Ketone : Amine) | Slight excess of amine drives the equilibrium toward the imine, consuming the ketone before the reducing agent is fully active. |
| Water Content | < 0.1% (KF) | STAB hydrolyzes in water, releasing H₂ gas and losing potency. Solvents must be dry. |
| pH Modulation | Acetic Acid (1.0 - 1.5 eq) | Catalyzes imine formation by protonating the carbonyl oxygen. Essential for reaction kinetics. |
Detailed Scale-Up Protocol (1.0 kg Batch Basis)
Safety Warning: Sodium Triacetoxyborohydride (STAB) releases hydrogen gas upon contact with protic solvents or acid. Ensure reactor is grounded and vented to a scrubber.
Phase 1: Imine Formation (The Equilibrium)
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, N₂ purge, and internal temperature probe.
-
Charging:
-
Charge 2-MeTHF (10 L, 10 vol).
-
Charge 1-Benzyl-4-piperidone (1.0 kg, 5.28 mol).
-
Charge 3-Hydroxypiperidine HCl (0.80 kg, 5.81 mol, 1.1 eq). Note: If using free base, skip neutralization.
-
-
Neutralization & Activation:
-
Add Triethylamine (TEA) (0.64 kg, 1.1 eq) to free-base the amine. Stir for 30 min.
-
Add Glacial Acetic Acid (0.35 kg, 1.1 eq). Exotherm expected.
-
-
Aging: Stir at 20–25°C for 2 hours .
-
IPC (In-Process Control): Take an aliquot for H-NMR or HPLC. Confirm shift of ketone peak. This "pre-mix" strategy minimizes impurity formation.
-
Phase 2: Reduction (The Irreversible Step)
-
Cooling: Cool the reactor contents to 0–5°C .
-
Reagent Addition:
-
Charge Sodium Triacetoxyborohydride (STAB) (1.68 kg, 7.92 mol, 1.5 eq) portion-wise over 60 minutes via a solids addition funnel.
-
Control: Maintain internal temperature < 10°C . Monitor off-gassing (H₂).
-
-
Reaction: Warm to 20–25°C and stir for 12 hours.
-
IPC:[3] HPLC analysis. Limit: < 1.0% unreacted ketone.
-
Phase 3: Workup & Isolation
-
Quench:
-
Cool to 10°C.
-
Slowly add 20% aqueous NaOH (5 L) to adjust pH to > 10. Caution: Vigorous gas evolution.
-
-
Phase Separation:
-
Stop stirring and settle for 30 mins.
-
Drain lower aqueous layer (waste).
-
Retain upper organic layer (Product in 2-MeTHF).
-
-
Wash: Wash organic layer with 10% Brine (3 L).
-
Concentration: Distill 2-MeTHF under vacuum (45°C) to a viscous oil.
-
Crystallization (Optional but Recommended):
Process Flow Diagram (Workup Logic)
This diagram illustrates the separation logic required to isolate the basic product from acidic byproducts and boron residues.
Figure 2: Downstream processing workflow ensuring efficient removal of boron residues.
Analytical Quality Control
To validate the "Self-Validating System," the following analytical markers must be checked:
-
HPLC Purity:
-
Column: C18 (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Phosphate Buffer (pH 7.5) / Acetonitrile gradient.
-
Target: Product > 98.0% area.
-
Key Impurity: 1-Benzyl-4-hydroxypiperidine (Must be < 0.5%).
-
-
Residual Solvents (GC-HS):
-
2-MeTHF < 5000 ppm.
-
-
Elemental Impurities (ICP-MS):
-
Boron (B) < 100 ppm (Critical if using STAB).
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Glaxo Group Ltd. (2005). "Quinuclidine Derivatives and Their Use as Muscarinic M3 Receptor Antagonists." WO Patent 2005/104745. (Describes the utility of similar bipiperidine/quinuclidine intermediates). Link
-
AK Scientific, Inc. (2024). "Safety Data Sheet: Sodium Triacetoxyborohydride." (Provides hazard data H260/H314). Link
-
Carbogen Amcis. (2015). "Process scale-up of cis-N-Benzyl-3-methylamino-4-methylpiperidine." (Analogous bipiperidine scale-up case study). Link
Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Calorimetry study (RC1) to quantify heat flow.
Sources
- 1. Process scale-up of cis-N-Benzyl-3-methylamino-4-methylpiperidine [carbogen-amcis.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. dl.novachem.com.au [dl.novachem.com.au]
Technical Support Center: Troubleshooting Impurity Formation in Bipiperidine Reactions
This guide is designed for researchers, scientists, and drug development professionals who work with bipiperidine scaffolds. Bipiperidine derivatives are crucial building blocks in medicinal chemistry and materials science. However, their synthesis and handling can present challenges, particularly concerning the formation of unwanted impurities that can complicate downstream applications and compromise product integrity. This document provides in-depth troubleshooting advice, detailed analytical protocols, and an understanding of the chemical mechanisms behind common impurity formations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a new peak in my HPLC/LC-MS analysis with a mass of +16 Da relative to my bipiperidine product. What is this impurity and how can I prevent it?
A1: Cause and Mechanism
An increase of +16 Da strongly suggests the formation of an N-oxide . The nitrogen atoms in the piperidine rings are susceptible to oxidation, especially when exposed to air, residual oxidizing agents from a previous step, or certain metal catalysts. This oxidation converts the tertiary amine into an N-oxide, significantly changing the compound's polarity and electronic properties.
The reaction is often facilitated by:
-
Prolonged exposure of the reaction mixture or isolated product to atmospheric oxygen.
-
Elevated temperatures during work-up or storage, which can accelerate oxidation.
-
The presence of peroxides in solvents (e.g., aged ethers like THF or dioxane).
Prevention and Mitigation Strategies:
-
Inert Atmosphere: Conduct reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use freshly distilled or peroxide-free solvents.
-
Temperature Control: Avoid excessive heat during reaction work-up and concentration steps. Store the final compound in a cool, dark place.
-
Antioxidant Use: If compatible with your reaction, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can inhibit oxidation.
Confirmation: The identity of the N-oxide can be confirmed by High-Resolution Mass Spectrometry (HRMS) to verify the elemental composition and by NMR, where shifts in the signals of protons alpha to the nitrogen atom are typically observed.
Q2: My synthesis of a 4,4'-bipiperidine via a coupling reaction (e.g., Ullmann or Suzuki) is yielding multiple byproducts with similar masses. What are the likely causes?
A2: Cause and Mechanism
Homo-coupling and incomplete coupling reactions are common culprits in the synthesis of symmetrical biaryls and related structures like bipiperidines. The Ullmann reaction, which couples two aryl halides using copper, and palladium-catalyzed cross-couplings are powerful but can be sensitive to reaction conditions.
Common issues include:
-
Homo-coupling of Starting Material: If you are performing a cross-coupling reaction to form an unsymmetrical bipiperidine, the homo-coupling of one of the starting materials can be a significant side reaction.
-
Incomplete Reaction: Unreacted starting materials will remain in the crude product.
-
Formation of Oligomers: In some cases, further coupling can occur, leading to terpiperidines or other oligomeric impurities.
-
Reductive Dehalogenation: The halide starting material can be reduced, leading to the corresponding des-halo impurity.
Troubleshooting & Optimization:
-
Catalyst and Ligand Choice: The choice of catalyst, ligand, and base is critical. For Ullmann-type reactions, the use of modern ligands can allow for milder reaction conditions and improved yields.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. In unsymmetrical couplings, using a slight excess of one reactant can sometimes drive the reaction to completion but may also increase homo-coupling of that reactant.
-
Temperature and Reaction Time: Overly harsh conditions (very high temperatures) can lead to catalyst degradation and more side products. Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times.
-
Purity of Reagents: Ensure starting materials are pure and solvents are anhydrous, as water can interfere with many coupling reactions.
The diagram below illustrates a simplified decision-making process for troubleshooting coupling reactions.
Caption: Troubleshooting workflow for coupling reaction impurities.
Q3: During a reductive amination to form a bipiperidine structure, I am getting significant amounts of a partially reduced intermediate and over-alkylation products. How can I improve the selectivity?
A3: Cause and Mechanism
Reductive amination is a versatile method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine/enamine intermediate, which is then reduced. The key to a successful reaction is controlling the relative rates of imine formation and reduction.
Common Impurities and Causes:
-
Partially Reduced Intermediate (Hydroxy-amine): This occurs if the reducing agent reduces the starting carbonyl group before imine formation is complete. This is common with aggressive reducing agents like sodium borohydride (NaBH₄).
-
Over-alkylation: If the product amine is more nucleophilic than the starting amine, it can react with another molecule of the carbonyl compound, leading to a tertiary amine or quaternary ammonium salt.
-
Unreacted Starting Material: Slow imine formation or an insufficiently active reducing agent can lead to incomplete conversion.
Improving Selectivity:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards ketones and aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
-
pH Control: The rate of imine formation is pH-dependent. It is typically fastest in a weakly acidic medium (pH 4-6), which protonates the carbonyl to make it more electrophilic but does not fully protonate the amine, rendering it non-nucleophilic.
-
One-Pot vs. Two-Step: For difficult substrates, a two-step procedure can be beneficial. First, form the imine (often with removal of water) and then add the reducing agent in a separate step.
The pathway below illustrates the desired reaction versus common side reactions.
Caption: Reductive amination desired pathway and side reactions.
Analytical and Purification Protocols
Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for analyzing the purity of bipiperidine derivatives. Optimization will be required based on the specific analyte. High-Performance Liquid Chromatography (HPLC) is a highly precise method for separating and quantifying impurities.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard reversed-phase column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic compounds like piperidines. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is a common organic modifier for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 20-30 minutes | A broad gradient is effective for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. Use a column oven for consistency. |
| Detection | UV-Vis Detector at 210 nm and 254 nm. Couple with a Mass Spectrometer (MS) for identification. | Many organic molecules absorb at 210 nm. 254 nm is good for aromatic systems. MS is crucial for identifying unknown impurity masses. |
| Sample Preparation | Dissolve ~1 mg of sample in 1 mL of Mobile Phase A/B (50:50). Filter through a 0.45 µm syringe filter. | Ensures sample is fully dissolved and free of particulates. |
Protocol 2: Purification by Acid-Base Extraction
This technique is highly effective for separating basic bipiperidine compounds from neutral or acidic impurities on a larger scale.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic bipiperidine will be protonated to form a water-soluble salt and partition into the aqueous phase. Neutral and acidic impurities will remain in the organic layer.
-
Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.
-
Back-Extraction (Optional): To remove any trapped neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). This deprotonates the bipiperidine salt, causing the free base to precipitate or form an oil.
-
Final Extraction: Extract the free base back into a fresh portion of the organic solvent (e.g., dichloromethane, 3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified bipiperidine product.
References
- BenchChem. (2025). Instability and degradation pathways of 1-piperideine. BenchChem.
- ResearchGate. (n.d.). Oxidative degradation pathway of biperiden hydrochloride. ResearchGate.
- ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
- PMC. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Technical Support Center: Solubilization Strategies for 1'-benzyl-[1,4'-bipiperidine]-3-ol
[1]
Executive Summary & Physicochemical Profile
The Challenge: 1'-benzyl-[1,4'-bipiperidine]-3-ol presents a classic "grease-ball with a handle" problem in aqueous media.[1] It possesses a lipophilic benzyl-bipiperidine core (high LogP) competing with a polar hydroxyl group and two basic nitrogen centers.[1]
Root Cause of Insolubility: At neutral pH (7.4), the molecule exists predominantly in its uncharged (free base) or mono-cationic form, which lacks sufficient lattice energy disruption to dissolve in water. The benzyl group drives hydrophobic aggregation, leading to precipitation.
Physicochemical Data Table
| Property | Estimated Value | Implication for Solubility |
| pKa 1 (Distal N) | ~10.3 (Est.) | Highly basic; requires pH < 8.3 for partial ionization.[1] |
| pKa 2 (Proximal N) | ~9.0 (Est.)[1] | Requires pH < 7.0 for full di-cationic solubility.[1] |
| LogP (Octanol/Water) | ~1.2 - 1.4 | Moderate lipophilicity; prone to membrane binding and aggregation.[1] |
| Water Solubility (pH 7) | < 0.1 mg/mL | Practically insoluble as a free base.[1] |
| Water Solubility (pH 4) | > 10 mg/mL | Highly soluble as a di-salt (e.g., Dihydrochloride).[1] |
Decision Matrix: Selecting the Right Solubilization Strategy
Use this logic flow to determine the optimal solvent system based on your experimental application.
Figure 1: Decision tree for selecting solubilization protocols based on experimental constraints.
Module 1: The "Protonation Switch" (Primary Strategy)
Mechanism:
The most reliable method to dissolve 1'-benzyl-[1,4'-bipiperidine]-3-ol is to exploit its basicity.[1] By lowering the pH below its pKa, you protonate the nitrogen atoms (
Protocol A: In-Situ Salt Formation (For Aqueous Stock)
Best for: Assays sensitive to DMSO; Animal studies requiring aqueous vehicles.[1]
-
Weighing: Weigh the target amount of 1'-benzyl-[1,4'-bipiperidine]-3-ol (Free Base).
-
Acid Selection:
-
Titration Step:
-
Add the acid solution dropwise to the solid while vortexing.
-
Crucial: You need at least 2 molar equivalents of acid because the molecule is dibasic (two nitrogens).[1]
-
Example: For 1 mmol of compound, add >2 mmol of HCl.
-
-
Dilution: Once dissolved (clear solution), dilute to volume with water or saline.[1]
-
pH Check: Verify final pH is < 6.0. If pH rises above 7, the compound will precipitate.
Technical Insight: Avoid using Phosphate Buffered Saline (PBS) directly on the solid.[1] The high buffering capacity of PBS at pH 7.4 will prevent the local pH drop needed for dissolution. Dissolve in acid/water first, then dilute into buffer.
Module 2: Cyclodextrin Complexation (Advanced Formulation)
Mechanism:
The benzyl ring of your compound fits perfectly into the hydrophobic cavity of Beta-Cyclodextrin (
Protocol B: Captisol® (SBE- -CD) Formulation
Best for: IV/IP injection; High concentration stocks.[1]
-
Vehicle Prep: Prepare a 20% (w/v) solution of Sulfobutyl Ether
-Cyclodextrin (SBE- -CD) in water or saline.[1] -
Addition: Add the solid 1'-benzyl-[1,4'-bipiperidine]-3-ol to the vehicle.
-
Energy Input: Sonicate for 20–30 minutes at 40°C.
-
Equilibration: Stir continuously for 2-4 hours. The solution should become clear.
-
Filtration: Filter through a 0.22
m PVDF filter to sterilize and remove any undissolved particles.[1]
Why this works:
Literature on benzyl-piperidine derivatives (e.g., Donepezil intermediates) confirms that
Module 3: Co-solvent Systems (Quick & Dirty)
Mechanism: Disrupting the water lattice using organic solvents.[1]
Solvent Compatibility Table
| Solvent | Solubility Limit | Biological Limit (Approx) | Recommendation |
| DMSO | > 50 mg/mL | < 0.1% (Cell culture)< 5% (Rodent IP) | Primary Stock. Freeze-thaw stable.[1] |
| Ethanol | > 20 mg/mL | < 5% | Good for evaporation protocols; volatile.[1] |
| PEG 400 | ~ 10 mg/mL | < 20% | Use as a bridge solvent for animal dosing.[1] |
Protocol C: The "Cosolvent Spike"[1]
-
Dissolve compound in 100% DMSO to make a 1000x Stock (e.g., 10 mM).[1]
-
Prepare your assay buffer.[1]
-
Spike the DMSO stock into the buffer while vortexing rapidly .
-
Warning: If you see a white cloud, the compound has "crashed out."
-
Fix: Lower the concentration or switch to Protocol A (Acidification).
-
Troubleshooting FAQ
Q1: My compound precipitates immediately when I add my DMSO stock to cell culture media. A: This is "solvent shock."[1] The sudden change from lipophilic DMSO to aqueous media causes the hydrophobic benzyl group to aggregate.
-
Fix: Pre-dilute the DMSO stock 1:10 in 0.01 M HCl or water before adding to the media. The lower pH helps maintain solubility during the transition.
Q2: I see a "ghost peak" or broad tailing in my HPLC analysis. A: The basic nitrogens are interacting with the silanol groups on your C18 column.[1]
-
Fix: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to your mobile phase.[1] This protonates the nitrogens and suppresses silanol interactions, sharpening the peak.
Q3: Can I use this for IV injection in mice? A: Do not use 100% DMSO. It causes hemolysis.[1]
Mechanism of Action Diagram
Figure 2: Two pathways to solubility: Ionization (Protonation) vs. Encapsulation (Cyclodextrin).[4][5]
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today.
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa/Solubility relationships of amines).
-
BenchChem. (2026).[1][6] 4-Piperidinopiperidine Structure-Activity Relationships and pKa Data. (Derived structural analog data).
-
PubChem. (2025).[1][7][8] Compound Summary: 1-Benzylpiperidine (Analogous pKa data).
Sources
- 1. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Showing Compound Benzyl alcohol (FDB008745) - FooDB [foodb.ca]
- 4. 1-BENZYLPIPERIDINE | 2905-56-8 [chemicalbook.com]
- 5. manavchem.com [manavchem.com]
- 6. 4-Piperidinopiperidine | Pharmaceutical Building Block [benchchem.com]
- 7. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Racemization in 1'-Benzyl-[1,4'-bipiperidine]-3-ol Processing
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1'-benzyl-[1,4'-bipiperidine]-3-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stereochemical integrity of this critical chiral building block throughout your chemical processing workflows. As a versatile intermediate in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount to achieving the desired biological activity and safety profile of the final active pharmaceutical ingredient (API)[1][2].
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for 1'-benzyl-[1,4'-bipiperidine]-3-ol?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a 1:1 mixture of both enantiomers, known as a racemate[3]. For a chiral molecule like 1'-benzyl-[1,4'-bipiperidine]-3-ol, the three-dimensional arrangement of atoms at its stereocenter (the carbon atom bearing the hydroxyl group) is crucial for its intended biological interactions[4]. Loss of this specific arrangement through racemization can lead to a dramatic decrease in therapeutic efficacy or, in some cases, introduce undesirable or toxic effects, as the "wrong" enantiomer may interact with different biological targets[5]. Therefore, preventing racemization is essential for ensuring product quality, safety, and batch-to-batch consistency.
Q2: What is the likely mechanism that causes racemization in this specific molecule?
A2: The structure of 1'-benzyl-[1,4'-bipiperidine]-3-ol possesses features that make it susceptible to racemization, particularly under basic conditions. The primary mechanism involves the deprotonation of the hydroxyl group, followed by a reversible oxidation to the corresponding ketone, [1,4'-bipiperidin]-3-one[6]. The ketone intermediate is achiral. Subsequent non-stereoselective reduction of this ketone back to the alcohol yields a mixture of both the (R) and (S) enantiomers, resulting in a net loss of enantiomeric excess (ee)[3]. While direct deprotonation of the hydrogen on the chiral carbon is difficult, harsh conditions such as high temperatures in the presence of a strong base can also force racemization, as has been demonstrated for similar N-benzyl-3-hydroxypiperidine structures[7].
Q3: Which common laboratory procedures pose the highest risk of causing racemization?
A3: The highest risk for racemization occurs during steps that expose the molecule to harsh conditions. These include:
-
Basic Workups: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at room temperature or higher, significantly increases the risk[8].
-
High Temperatures: Prolonged heating during reaction, distillation, or even solvent removal can provide the energy needed to overcome the activation barrier for racemization[3].
-
Acidic Conditions: While less common for this specific structure, strongly acidic conditions can also potentially catalyze racemization, often following a U-shaped pH-rate profile where stability is maximal at an intermediate pH[9].
-
Certain Catalytic Processes: Some metal-catalyzed reactions, particularly certain types of hydrogenations or oxidations, can inadvertently facilitate racemization if not carefully controlled[10].
Q4: How can I accurately determine the enantiomeric excess (ee) of my material?
A4: The most reliable and widely used method for determining the enantiomeric excess of 1'-benzyl-[1,4'-bipiperidine]-3-ol is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times[11]. This allows for the precise quantification of each enantiomer in the mixture. Pre-column derivatization with a UV-active agent may be necessary if the compound has a poor chromophore, though the benzyl group often provides sufficient UV absorbance for detection[11].
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific problems you may encounter during the processing of 1'-benzyl-[1,4'-bipiperidine]-3-ol.
Problem: Significant loss of enantiomeric excess is observed after a basic aqueous workup.
-
Symptoms: You start with a material of high ee (>99%), but after dissolving it in an organic solvent and washing with a basic aqueous solution (e.g., 1M NaOH), the ee of the isolated product drops to 95%, 90%, or even lower.
-
Root Cause Analysis: This is a classic case of base-catalyzed racemization. Strong, non-sterically hindered bases like NaOH or KOH can promote the formation of the achiral ketone intermediate, as previously discussed[8]. The process is accelerated by higher temperatures; even performing an extraction at room temperature (20-25 °C) for an extended period can lead to a measurable loss of stereochemical purity.
The key is to minimize the energy and chemical potential for racemization by using a weaker base and low temperatures.
Caption: Proposed mechanism of base-catalyzed racemization.
Protocol 1: Optimized Mild-Base Aqueous Workup
-
Pre-cool Solutions: Before starting the workup, cool both the organic solution containing your product and the aqueous wash solution to 0-5 °C using an ice-water bath.
-
Select a Mild Base: Use a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like NaOH or KOH. These weaker bases are sufficient to neutralize residual acids without aggressively promoting racemization.
-
Perform Extraction Quickly: Add the chilled basic solution to your organic layer in a separatory funnel. Shake gently but efficiently for no more than 1-2 minutes.
-
Separate Phases Promptly: Allow the layers to separate (this should be quick) and drain the aqueous layer immediately.
-
Wash with Brine: Wash the organic layer with a chilled saturated aqueous sodium chloride (brine) solution to remove residual water and base.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure, ensuring the bath temperature does not exceed 40 °C.
| Base | Formula | Type | pKa of Conjugate Acid | Racemization Risk | Recommended Use |
| Sodium Hydroxide | NaOH | Strong | ~15.7 | High | Avoid if possible; use only at < 0°C and for very short periods. |
| Potassium Hydroxide | KOH | Strong | ~15.7 | High | Avoid if possible; see Sodium Hydroxide. |
| Potassium Carbonate | K₂CO₃ | Weak | 10.3 | Low | Recommended for neutralizing strong acids. |
| Sodium Bicarbonate | NaHCO₃ | Weak | 10.3 (for H₂CO₃) | Very Low | Ideal for neutralizing mild acids and general workups. |
| Triethylamine | Et₃N | Organic | 10.7 | Low-Moderate | Use in-situ; can cause issues during aqueous extraction. |
Problem: Enantiomeric excess is inconsistent or degrading during purification by column chromatography.
-
Symptoms: The ee of the crude product is high, but after purification on silica gel, the pooled fractions show a lower ee. The ee may also vary across different fractions.
-
Root Cause Analysis: Silica gel is weakly acidic (pH ≈ 4-5) and has a high surface area. Prolonged contact between your compound and the silica surface can catalyze racemization, especially if the chromatography run is slow or if certain solvent modifiers are used. The basic nitrogen atoms of the bipiperidine structure can interact strongly with the acidic silanol groups, potentially facilitating the racemization mechanism.
Caption: Troubleshooting workflow for loss of enantiomeric excess.
Protocol 2: Racemization-Resistant Flash Chromatography
-
Neutralize Silica Gel: Prepare a slurry of silica gel in your starting mobile phase. For every 100 g of silica, add 1 mL of triethylamine (Et₃N). Stir the slurry for 15 minutes, then pack the column as usual. This deactivates the acidic sites on the silica surface.
-
Choose an Appropriate Solvent System: Use a solvent system that provides good separation with a retention factor (R_f) between 0.2 and 0.4. This ensures the compound moves through the column reasonably quickly. A common system is a gradient of methanol (0-5%) in dichloromethane (DCM) or ethyl acetate/hexanes.
-
Use "Flash" Technique: Do not use traditional gravity chromatography. Apply pressure (using air or nitrogen) to force the solvent through the column at a much faster rate. This "flash chromatography" minimizes the contact time between the compound and the stationary phase.
-
Dry Load if Possible: If your compound is poorly soluble in the mobile phase, consider adsorbing it onto a small amount of silica (dry loading). This often results in sharper bands and faster elution.
-
Monitor and Pool: Collect fractions and analyze them by TLC. Pool the pure fractions and immediately remove the solvent under reduced pressure at a low temperature (<40 °C).
References
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. (2021). [Link]
-
Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]
-
Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC - NIH. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
- Process for the racemisation of 1-benzyl-4-(4-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine to be used as intermediate in the synthesis of paroxetine.
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. The University of Leeds. [Link]
-
Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. RSC Publishing. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]
-
Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). ResearchGate. [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. ResearchGate. [Link]
-
The problem of racemization in drug discovery and tools to predict it. ResearchGate. [Link]
-
Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate. [Link]
-
Chiral-at-metal: how to prevent racemisation. ScienceLink. [Link]
-
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization.
-
Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. ACS. [Link]
- Synthesis method of chiral piperazinone derivative.
-
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. MDPI. [Link]
- Racemisation of amines.
-
Racemization Assays. Thieme. [Link]
-
Racemisation in Chemistry and Biology. The University of Manchester. [Link]
-
What are the two methods used for resolving a racemic mixture into two optically active forms?. Quora. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2016008285A1 - Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization - Google Patents [patents.google.com]
- 8. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Controlling pH levels for stable bipiperidine extraction
Technical Support Center: Bipiperidine Extraction & pH Control
Topic: Document ID: BPIP-EXT-004 Last Updated: October 26, 2023
Introduction: The Chemistry of Control
Welcome to the technical support hub for 4,4'-Bipiperidine (CAS: 15336-72-8) extraction.
Successful extraction of bipiperidine is not merely about mixing phases; it is an exercise in pKa manipulation . Unlike simple amines, 4,4'-bipiperidine is a diamine with two secondary nitrogen centers. To achieve high recovery and stability, you must drive the equilibrium almost entirely to the non-ionized (free base) form during organic extraction, or the fully ionized (salt) form during aqueous washing.
The Stability Challenge: Bipiperidine is prone to two main failure modes during extraction:
-
Incomplete Phase Transfer: Due to its high polarity even as a free base.
-
Carbamate Formation: Rapid reaction with atmospheric CO₂ when in the free base form, leading to "ghost" impurities and mass balance errors.
Module 1: The pH-Solubility Interface
To control the extraction, you must visualize the molecule's state at different pH levels. Bipiperidine has two dissociation constants (pKa values), typically estimated around 11.1 (similar to piperidine) and ~10.0 (due to inductive effects).
The Golden Rule of Amine Extraction:
-
To Extract into Organic: pH must be > pKa + 1 (Target pH ≥ 12.5).
-
To Extract into Aqueous: pH must be < pKa - 2 (Target pH ≤ 2.0).[1]
Data Table: Ionization States
| pH Environment | Dominant Species | Solubility Profile | Operational Goal |
| pH < 2.0 | Dication ( | High Aqueous Solubility Insoluble in Organic | Acid Wash (Remove neutral impurities) |
| pH 7.0 - 9.0 | Mix of Monocation ( | Amphiphilic / Unstable Causes Emulsions | AVOID (Danger Zone) |
| pH > 12.5 | Free Base ( | Organic Soluble Low Aqueous Solubility | Product Extraction |
Module 2: Troubleshooting Guide
Use this decision matrix to resolve specific extraction failures.
Scenario A: "I adjusted to pH 10, but my recovery is < 50%."
-
The Cause: You are in the "Buffer Zone." At pH 10, a significant portion of the bipiperidine is still mono-protonated (
), which stays in the water or sits at the interface, causing emulsions. -
The Fix: You must push the pH to > 12.5 .
-
Action: Use 5M NaOH or KOH. Do not use weak bases like Sodium Bicarbonate or Carbonate; they cannot reach the required pH and will generate CO₂ gas, creating pressure hazards.
-
Scenario B: "The organic layer is cloudy or has a precipitate."
-
The Cause: 4,4'-Bipiperidine free base is a polar molecule.[1][2] It is "sparingly soluble" in pure Dichloromethane (DCM) or Diethyl Ether. It may crash out of the organic phase if the concentration is too high.
-
The Fix: Increase the polarity of your organic solvent.
Scenario C: "I see a 'rag layer' (Emulsion) that won't separate."
-
The Cause: Bipiperidine acts as a surfactant when partially protonated.
-
The Fix: Increase ionic strength and density difference.
Module 3: Standard Operating Procedure (The "Dual-Swing" Protocol)
This protocol uses a "pH Swing" to purify the compound without chromatography.
Reagents:
-
Dichloromethane (DCM) & Isopropanol (IPA)
-
5M Sodium Hydroxide (NaOH)
Workflow Visualization:
Figure 1: The "Dual-Swing" extraction logic ensures removal of non-basic impurities before isolating the target amine.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude material in DCM:IPA (9:1) . Pure DCM may not fully solubilize the polar crude matrix.
-
Acid Extraction (Purification Swing):
-
Base Swing (Isolation):
-
Cool the aqueous layer on ice (neutralization is exothermic).
-
Slowly add 5M NaOH until pH is > 12.5 . Verify with high-range pH strips or a probe.
-
Note: The solution may become cloudy as the free base precipitates.
-
-
Final Extraction:
-
Extract the aqueous mixture 3 times with DCM:IPA (9:1) .
-
Tip: Do not shake too violently to avoid stubborn emulsions; invert gently and vent frequently.[3]
-
-
Drying:
-
Wash combined organics with Brine.
-
Dry over Anhydrous Sodium Sulfate (
).[5] -
Concentrate under reduced pressure. Store under Nitrogen/Argon to prevent carbamate formation.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Diethyl Ether instead of DCM? A: generally, No. Bipiperidine free base is quite polar. Diethyl ether is too non-polar and will likely result in poor recovery (the compound will stay in the aqueous brine layer). If you must avoid chlorinated solvents, use Ethyl Acetate , but be aware that amines can react with Ethyl Acetate (aminolysis) if left for prolonged periods or heated.
Q: Why does my product turn yellow after drying? A: This is likely oxidation . Secondary amines are susceptible to oxidation by atmospheric oxygen.
-
Prevention:[6] Always evaporate solvent at the lowest practical temperature (< 40°C) and flush the final vial with Nitrogen or Argon immediately.
Q: I used Sodium Carbonate (
References
-
PubChem. (n.d.). 4,4'-Bipiperidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).
Sources
Comparative Guide: Synthetic Routes to 1'-benzyl-[1,4'-bipiperidine]-3-ol
Executive Summary
The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in CCR5 antagonists (e.g., vicriviroc), muscarinic receptor antagonists, and neuroprotective agents. The specific derivative 1'-benzyl-[1,4'-bipiperidine]-3-ol presents a unique synthetic challenge due to the coexistence of a basic nitrogen, a secondary alcohol, and the requirement for stereochemical control at the 3-position.
This guide objectively compares the two dominant synthetic strategies: Reductive Amination (Route A) and Nucleophilic Substitution (Route B) . Based on atom economy, impurity profiles, and scalability, Reductive Amination is identified as the superior route for high-throughput and process-scale synthesis, though Nucleophilic Substitution retains utility for specific analog generation.
Strategic Route Comparison
Route A: Direct Reductive Amination (The Industry Standard)
This route involves the condensation of 1-benzyl-4-piperidone with 3-hydroxypiperidine , followed by in situ reduction of the resulting iminium ion.
-
Mechanism: formation of a hemiaminal
dehydration to iminium ion hydride transfer. -
Key Reagents: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH
CN); Titanium(IV) isopropoxide (Ti(O Pr) ) is often added as a Lewis acid promoter. -
Pros: High convergence, mild conditions, avoids mutagenic alkylating agents.
-
Cons: Requires careful control of pH to prevent ketone reduction prior to imine formation.
Route B: Nucleophilic Displacement (The Legacy Approach)
This route utilizes a leaving group (LG) on the 4-position of the N-benzyl piperidine ring (e.g., mesylate, tosylate, or halide) which is displaced by 3-hydroxypiperidine.
-
Mechanism: S
2 substitution. -
Key Reagents: K
CO or DIEA in polar aprotic solvents (DMF, CH CN). -
Pros: Conceptually simple; useful if the ketone precursor is unavailable.
-
Cons: Significant competition from E2 elimination (forming the enamine/alkene), leading to lower yields; requires synthesis of the activated electrophile.
Visualizing the Synthetic Logic
The following diagram illustrates the branching pathways and the critical decision points for the chemist.
Figure 1: Decision tree comparing Reductive Amination (Green path) vs. Nucleophilic Substitution (Red path).
Technical Performance Analysis
The following data summarizes typical performance metrics observed in process development settings for bipiperidine synthesis.
| Metric | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Typical Yield | 75% – 92% | 30% – 55% |
| Atom Economy | High (Loss of H | Low (Loss of H-LG + Base salt) |
| Key Impurity | 1-benzyl-4-hydroxypiperidine (Ketone reduction) | 1-benzyl-1,2,3,6-tetrahydropyridine (Elimination) |
| Reaction Time | 4 – 16 Hours | 12 – 48 Hours |
| Scalability | Excellent (One-pot, mild exotherms) | Moderate (Solvent waste, alkyl halide toxicity) |
| Stereocontrol | Retains configuration of 3-hydroxypiperidine | Retains configuration of 3-hydroxypiperidine |
Expert Insight: The Role of Titanium(IV) Isopropoxide
In Route A, the formation of the iminium ion can be sluggish due to the steric bulk of the secondary amine (3-hydroxypiperidine).
-
Protocol Enhancement: Adding Ti(O
Pr) acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species before the reducing agent is added [1]. This effectively suppresses the direct reduction of the ketone to the alcohol impurity.
Detailed Experimental Protocol (Route A)
This protocol utilizes the Ti(O
Materials
-
Substrate: 1-Benzyl-4-piperidone (1.0 equiv)
-
Amine: 3-Hydroxypiperidine (1.1 equiv) - Note: Use (R)- or (S)-isomer if chiral product is required.
-
Lewis Acid: Titanium(IV) isopropoxide (1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology
-
Imine Formation (The "Pre-complexation"):
-
Charge a dry reaction vessel with 1-benzyl-4-piperidone (10 mmol) and 3-hydroxypiperidine (11 mmol) in anhydrous DCM (50 mL).
-
Add Ti(O
Pr) (12 mmol) dropwise under N atmosphere. -
Observation: The solution may turn slightly yellow/orange.
-
Stir at ambient temperature for 2–4 hours. Critical: Do not add reductant yet. Allow the imine equilibrium to shift.[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (STAB) (15 mmol) portion-wise to control mild gas evolution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Workup (The "Emulsion Breaker"):
-
Challenge: Titanium salts form sticky emulsions.
-
Solution: Quench by adding 10 mL of saturated aqueous Rochelle's salt (Sodium Potassium Tartrate) or 1N NaOH.
-
Stir vigorously for 30 minutes until two clear layers appear (Titanium stays in the aqueous phase).
-
Separate organic layer. Extract aqueous layer with DCM (2 x 20 mL).
-
-
Purification:
-
Dry combined organics over Na
SO , filter, and concentrate. -
Purify via flash column chromatography (DCM/MeOH/NH
OH gradient).
-
Stereochemical Considerations
The 3-position hydroxyl group introduces chirality.
-
Chiral Pool Approach: The most efficient method is to use commercially available (R)-3-hydroxypiperidine or (S)-3-hydroxypiperidine hydrochloride salts. The stereocenter is distal to the reaction site (the nitrogen), so racemization during reductive amination is negligible [2].
-
Resolution: If racemic starting material is used, the final product can be resolved using chiral acids, such as di-p-toluoyl-L-tartaric acid , which frequently forms crystalline salts with bipiperidine systems [3].
Mechanism of Action (Route A)
Understanding the mechanism clarifies why pH and reagent choice are critical.
Figure 2: Mechanistic flow of the reductive amination. The Ti(OiPr)4 assists in the dehydration step (Hemiaminal to Iminium), which is often the rate-determining step in sterically hindered systems.
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Matassini, C., et al. (2018). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry.
-
Patent CN105237463A. "Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt."
-
BenchChem Application Note. "Reductive Amination of 4-Piperidone with Aniline."
Sources
Validating Enantiomeric Purity of 1'-benzyl-[1,4'-bipiperidine]-3-ol: A Comparative Technical Guide
Executive Summary
For pharmaceutical intermediates like 1'-benzyl-[1,4'-bipiperidine]-3-ol , validating enantiomeric purity is a critical quality attribute (CQA). This molecule presents specific analytical challenges: it possesses two basic nitrogen atoms (causing peak tailing) and a secondary alcohol at the C3 position (the chiral center).
This guide compares three validation methodologies:
-
Chiral HPLC (The Gold Standard): High-precision quantification of enantiomeric excess (ee%).
-
Mosher’s Ester Analysis (NMR): Absolute configuration assignment (
vs. ). -
Polarimetry: Rapid, low-resolution batch screening.
Recommendation: Use Chiral HPLC with basic modifiers for routine QC and process validation. Use Mosher's Analysis only during the initial R&D phase to establish absolute stereochemistry.
Part 1: Structural Analysis & Analytical Challenges
The target molecule, 1'-benzyl-[1,4'-bipiperidine]-3-ol, contains a bipiperidine framework.
-
Chiral Center: C3 position on the piperidine ring.
-
Basicity: The molecule has two tertiary amines. In standard silica-based chromatography, these interact strongly with residual silanol groups, leading to severe peak tailing and loss of resolution.
-
UV Activity: The benzyl group provides a chromophore, making UV detection (254 nm) feasible.
Implication for Protocol: Any chromatographic method must employ a basic additive (Diethylamine or similar) to mask silanols, or use hybrid/polymer-based stationary phases.
Part 2: Method A - Chiral HPLC (The Gold Standard)
This is the preferred method for determining Enantiomeric Excess (ee%) due to its precision, reproducibility, and ability to quantify minor impurities (<0.1%).
Recommended Column Selection
Based on the structural analogs (3-hydroxypiperidines), polysaccharide-based stationary phases offer the highest probability of separation.
-
Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Optimized Mobile Phase Protocol
-
Solvent System: Normal Phase (NP).
-
Composition: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).[5]
-
Note: The 0.1% DEA is non-negotiable. It suppresses protonation of the piperidine nitrogens, sharpening the peaks.
-
Step-by-Step Workflow
-
System Prep: Flush system with Isopropanol. Equilibrate column with Mobile Phase for 30 mins at 1.0 mL/min.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase (without DEA if possible, or with DEA if solubility issues arise). Filter through 0.45 µm PTFE filter.
-
Injection: Inject 5–10 µL.
-
Detection: UV at 220 nm (amide absorption) or 254 nm (benzyl ring). 220 nm often provides higher sensitivity for the piperidine backbone.
-
Integration: Calculate ee% using the formula:
System Suitability Criteria (Self-Validating)
-
Resolution (
): > 2.0 (Baseline separation). -
Tailing Factor (
): < 1.5 (Critical for basic amines). -
Precision: RSD < 1.0% for area counts over 5 injections.
Part 3: Method B - Mosher's Ester NMR (Absolute Configuration)[6]
While HPLC gives the ratio of isomers, it cannot inherently tell you which peak is
The Chemistry
The secondary alcohol reacts with MTPA-Chloride to form an ester.[7] The anisotropic effect of the MTPA phenyl ring shifts the NMR signals of protons near the chiral center differently for the
Protocol
-
Derivatization:
-
Take 5 mg of 1'-benzyl-[1,4'-bipiperidine]-3-ol.
-
Dissolve in Pyridine-d5 (0.5 mL) in an NMR tube.
-
Add 10 µL of (R)-(-)-MTPA-Cl . Shake and let stand for 10 mins.
-
Repeat with a second sample using (S)-(+)-MTPA-Cl .
-
-
Acquisition: Run 1H-NMR (minimum 400 MHz). Focus on the C2 and C4 protons of the piperidine ring.
-
Analysis (
Calculation):-
Calculate
for key protons. -
Use the "Mosher Model" to assign configuration based on the sign (+/-) of the shifts.
-
Part 4: Comparative Analysis
The following table contrasts the performance of the validated methods.
| Feature | Chiral HPLC (AD-H) | Mosher's NMR | Polarimetry |
| Primary Output | Enantiomeric Excess (ee%) | Absolute Config ( | Specific Rotation |
| Precision | High (<0.1% error) | Medium (depends on integration) | Low (influenced by impurities) |
| Throughput | High (20 min/sample) | Low (2 hours/sample) | Very High (2 min/sample) |
| Sample Destructive? | No (recoverable) | Yes (derivatized) | No |
| Cost per Run | Low (Solvents) | High (Deuterated solvents + Reagents) | Negligible |
| Suitability | Routine QC / Batch Release | R&D / Structural Elucidation | Rough Screening |
Part 5: Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the stage of drug development.
Figure 1: Decision matrix for enantiomeric validation of basic piperidine derivatives.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for amylose-based separation of amines). Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[6][8] Nature Protocols, 2, 2451–2458. Link[6]
-
Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for basic modifier usage in chiral HPLC). Link
-
Sigma-Aldrich. 1-Benzyl-4-hydroxypiperidine Product Specification. (Structural analog reference for solubility and stability). Link
Sources
- 1. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Mosher ester derivatives [sites.science.oregonstate.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. experts.umn.edu [experts.umn.edu]
A Comparative Guide to the Establishment and Application of a Reference Standard for 1'-benzyl-[1,4'-bipiperidine]-3-ol Quality Control
Abstract
The piperidine moiety is a foundational scaffold in modern medicinal chemistry, integral to numerous pharmaceuticals.[1] The compound 1'-benzyl-[1,4'-bipiperidine]-3-ol, a complex derivative, serves as a critical intermediate in the synthesis of advanced therapeutic agents, including potential dopamine receptor antagonists and other CNS-active molecules.[2] Consequently, ensuring its quality and purity is paramount for the consistency, safety, and efficacy of the final drug product. This guide provides an in-depth, technically-grounded framework for the establishment, characterization, and application of a chemical reference standard for 1'-benzyl-[1,4'-bipiperidine]-3-ol. We will compare the performance of essential analytical techniques, provide validated experimental protocols, and discuss the scientific rationale behind methodological choices, offering a comprehensive resource for researchers, analytical scientists, and drug development professionals.
Part 1: Establishing the 1'-benzyl-[1,4'-bipiperidine]-3-ol Reference Standard
A reference standard is a highly purified and rigorously characterized substance used as a benchmark for quality control. Its purpose is to confirm the identity, purity, and strength of a sample. The establishment of this standard is not a single test but a holistic process of structural confirmation and impurity profiling.
Identity Confirmation: Is It the Correct Molecule?
The unequivocal identification of the reference material is the first and most critical step. A combination of spectroscopic techniques is employed to ensure the molecular structure is correct.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the cornerstone of structural elucidation. Both ¹H and ¹³C NMR are necessary to map the complete carbon-hydrogen framework. For 1'-benzyl-[1,4'-bipiperidine]-3-ol, key expected signals in ¹H NMR would include the aromatic protons of the benzyl group (typically δ 7.2-7.4 ppm), the benzylic methylene protons (~δ 3.5 ppm), the proton on the carbon bearing the hydroxyl group (carbinol proton), and a complex series of aliphatic signals from the two piperidine rings.[3][4] The diastereotopic nature of the methylene protons adjacent to the chiral center at C3 may lead to complex splitting patterns, a key feature to confirm.[5]
Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confirmation of the elemental formula (C₁₇H₂₆N₂O). The expected monoisotopic mass is approximately 274.2045 g/mol . Fragmentation patterns observed in MS/MS analysis, often showing cleavage of the benzyl group (resulting in a fragment at m/z 91) or fragments of the bipiperidine core, can further corroborate the proposed structure.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the presence of key functional groups. For this molecule, characteristic absorption bands would include a broad O-H stretch from the alcohol group (around 3300-3500 cm⁻¹), C-H stretches from both aromatic and aliphatic groups, and C-N stretching vibrations.[8]
Purity and Impurity Profiling
No substance is 100% pure. The goal is to quantify the level of the main component and identify any significant impurities. Potential impurities can arise from starting materials (e.g., benzyl chloride, 1,4'-bipiperidin-3-ol), byproducts of the synthesis[9][10], or degradation. Common impurities in reagents like benzyl chloride can include benzaldehyde and benzyl alcohol, which could lead to related impurities in the final product.[11]
A logical workflow for assessing and controlling the quality of 1'-benzyl-[1,4'-bipiperidine]-3-ol is essential. This process ensures that the material is unequivocally identified and its purity is confirmed before it is established as a reference standard for routine analysis.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
1'-benzyl-[1,4'-bipiperidine]-3-ol proper disposal procedures
This guide outlines the scientifically validated disposal procedures for 1'-benzyl-[1,4'-bipiperidine]-3-ol , a complex organic amine intermediate often utilized in pharmaceutical synthesis (e.g., muscarinic receptor antagonists or acetylcholinesterase inhibitors).[1][2]
Due to the specific nature of this compound as a bioactive intermediate, this protocol adopts a Risk-Based Approach , defaulting to the highest safety standards for organic amines where specific SDS data may be proprietary or limited.[1][2]
Part 1: Executive Safety Directive
Immediate Disposal Method: High-Temperature Incineration (Rotary Kiln).[1][2] Waste Stream Classification: Non-Halogenated Organic Waste (Basic/Amine).[2] Critical Incompatibility: Do NOT mix with strong acids, oxidizers, or halogenated solvents during collection.[2]
Part 2: Chemical Identification & Hazard Profiling
To ensure safe handling, one must understand the chemical behavior of the waste.[2]
| Property | Description | Operational Implication |
| Chemical Structure | Bipiperidine scaffold with a benzyl group and hydroxyl moiety.[1][2][3] | High Basicity: The molecule contains tertiary amines, making it alkaline.[2] It will react exothermically with acids.[2] |
| Physical State | Typically a viscous oil or low-melting solid.[1][2] | Spill Risk: Viscous liquids are difficult to clean; requires specific absorbents.[2] |
| Likely Hazards (GHS) | Warning/Danger [2][4]• H315: Causes skin irritation.[1][2][5][6]• H319: Causes serious eye irritation.[1][2][3][5]• H302: Harmful if swallowed.[1][2][4]• H412: Harmful to aquatic life.[2][6][7] | PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[2] Handle in a fume hood. |
| Reactivity | Acid-sensitive; Oxidizer-sensitive.[1][2] | Segregation: Must be stored in "Organic Bases" or "Non-Halogenated Organics" waste streams.[2] |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Collection
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1][2] Avoid metal containers if the compound is in a corrosive solution.[2]
-
Solvent Compatibility: If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol), the solvent dictates the primary waste stream.[2]
Phase 2: Labeling & Documentation
Standard chemical waste labels must be applied before adding waste to the container.[2]
-
Chemical Name: Write out the full name: "1'-benzyl-[1,4'-bipiperidine]-3-ol".
-
Constituents: List any solvents present (e.g., "Ethanol 90%, Active Amine 10%").
-
Hazard Checkboxes: Mark "Irritant" and "Toxic".[2]
Phase 3: Final Disposal (Facility Level)
The laboratory's responsibility ends at the waste accumulation area.[2] The EHS/Waste Management team will transfer the material to a licensed facility.[2]
-
Method: Rotary Kiln Incineration .[2]
-
Mechanism: Thermal destruction at >1000°C ensures the breakdown of the bipiperidine rings and benzyl groups into CO₂, H₂O, and NOₓ (scrubbed).[2]
Part 4: Emergency Spill Response Workflow
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[2]
Figure 1: Decision logic for managing spills of 1'-benzyl-[1,4'-bipiperidine]-3-ol.
Part 5: Regulatory Compliance (RCRA & EPA)
For US-based laboratories, this compound falls under specific RCRA (Resource Conservation and Recovery Act) considerations:
-
P-List vs. U-List: While this specific intermediate is likely not explicitly P-listed (acutely toxic), it should be treated as a Characteristic Waste if it exhibits toxicity (D000) or ignitability (D001) depending on the solvent.[1][2]
-
Satellite Accumulation Areas (SAA):
References
-
National Institutes of Health (PubChem). Compound Summary: 1-Benzylpiperidin-4-ol (Structural Analog).[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from [Link][1][2]
Sources
A Comprehensive Guide to the Safe Handling of 1'-benzyl-[1,4'-bipiperidine]-3-ol
Researchers and drug development professionals working with novel chemical entities like 1'-benzyl-[1,4'-bipiperidine]-3-ol are at the forefront of innovation. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound. By understanding the potential hazards and implementing the robust procedures outlined below, you can maintain a safe laboratory environment and ensure the integrity of your research.
Hazard Assessment and Risk Mitigation
Given its chemical structure, 1'-benzyl-[1,4'-bipiperidine]-3-ol is presumed to present several potential hazards. Similar piperidine-based compounds are known to be harmful if swallowed, toxic upon skin contact or inhalation, and can cause severe skin and eye damage.[1][2][3] The benzyl moiety can also contribute to these toxicities. Therefore, a multi-faceted approach to risk mitigation is imperative.
Key Potential Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2]
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][4][5]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[6]
The cornerstone of safe handling lies in a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of PPE are non-negotiable when handling 1'-benzyl-[1,4'-bipiperidine]-3-ol. The following table summarizes the recommended PPE, drawing from best practices for handling similar chemical structures.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][7][8] | Protects against accidental splashes and airborne particles. Contact lenses should not be worn as they can absorb and concentrate irritants.[9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][10] | Prevents direct skin contact and absorption. Gloves should be inspected before each use and disposed of properly after handling the compound.[8] For prolonged contact, gloves with a higher protection class (e.g., EN 374 Class 5 or higher) are recommended.[9] |
| Skin and Body Protection | A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full chemical suit should be worn.[8][10] | Protects personal clothing from contamination and minimizes skin exposure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] | Minimizes the inhalation of harmful vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges (e.g., ABEK-type for organic vapors and ammonia derivatives) should be used.[7][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 1'-benzyl-[1,4'-bipiperidine]-3-ol is crucial to minimize exposure and prevent accidents.
Pre-Handling Preparations
-
Designated Area: Establish a designated and clearly marked area for handling the compound.[11]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the designated area before starting work.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
Handling Procedures
Caption: A logical workflow for the safe handling of 1'-benzyl-[1,4'-bipiperidine]-3-ol.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Ventilation: Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Static Electricity: For powdered forms or when using flammable solvents, take precautionary measures against static discharge by grounding all equipment.[7] Use non-sparking tools.[2]
-
Dispensing: Carefully weigh and dispense the compound, avoiding the generation of dust or aerosols.
-
Reactions: When performing reactions, use appropriate glassware and ensure that reaction vessels are securely clamped.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.[2][12]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5][12]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First-Aid and Spill Response |
| Inhalation | Move the affected person to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][7] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][13] Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[3][7] Rinse the mouth with water.[3] Seek immediate medical attention and show the SDS or container label to the medical personnel.[7] |
| Spill | Evacuate the area and eliminate all ignition sources.[7][11] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, properly labeled container for disposal.[2][7] Ventilate the area and decontaminate the spill site.[11] Do not allow the spilled material to enter drains or waterways.[2][8] |
Disposal Plan: Responsible Waste Management
Proper disposal of 1'-benzyl-[1,4'-bipiperidine]-3-ol and any contaminated materials is crucial to protect the environment and comply with regulations.
Caption: A step-by-step process for the proper disposal of chemical waste.
-
Waste Segregation: Do not mix waste containing 1'-benzyl-[1,4'-bipiperidine]-3-ol with other waste streams.[10]
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, compatible, and properly labeled hazardous waste container.[10] The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.[10]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed.[8]
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[10][11]
By adhering to these comprehensive safety guidelines, you can confidently and safely handle 1'-benzyl-[1,4'-bipiperidine]-3-ol, fostering a secure and productive research environment.
References
- Piperidine - SAFETY DATA SHEET. (2023, March 16).
- Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
- Proper Disposal of Benzyl Alcohol-¹³C: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
- Piperidine - SAFETY DATA SHEET. (2024, May 07).
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Benzyl chloride - Hazardous Substance Fact Sheet.
- 4-Piperidinopiperidine - Antibodies.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 07).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, March 24).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
- 1 - SAFETY DATA SHEET. (2025, May 01).
- SAFETY DATA SHEET - TCI Chemicals. (2025, March 04).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
Sources
- 1. carlroth.com [carlroth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
